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  • Product: 3-Hydroxypyridine-2,6-dicarboxylic acid
  • CAS: 71502-30-2

Core Science & Biosynthesis

Foundational

Spectroscopic characterization of 3-Hydroxypyridine-2,6-dicarboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxypyridine-2,6-dicarboxylic Acid Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Hy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxypyridine-2,6-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Hydroxypyridine-2,6-dicarboxylic acid (3,2,6-HPDA), a key heterocyclic compound with significant potential in coordination chemistry and drug development. While direct, consolidated spectroscopic data for this specific isomer is not widely published, this document leverages established principles and data from closely related structural analogues to present a robust, predictive model for its analysis. By synthesizing information from pyridine-2,6-dicarboxylic acid, 3-hydroxypyridine, and 3-hydroxypicolinic acid, we provide researchers with the necessary protocols and interpretive logic to confidently identify and characterize the target molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Introduction and Molecular Structure

3-Hydroxypyridine-2,6-dicarboxylic acid is a pyridine derivative featuring two carboxylic acid groups at positions 2 and 6, and a hydroxyl group at position 3. The strategic placement of these functional groups—a nitrogen heteroatom, two acidic carboxylates, and a phenolic hydroxyl group—makes it a versatile tridentate ligand for creating novel metal-organic frameworks (MOFs) and a valuable scaffold in medicinal chemistry.[1][2]

A critical aspect of its chemistry is the potential for tautomerism, a common feature in hydroxypyridines. However, studies on 3-hydroxypyridine indicate that it predominantly exists in its phenolic form in solution, rather than a pyridone tautomer.[3] This guide will proceed with the assumption of the phenolic structure for interpretation in solution-state analyses like NMR. In solid-state analyses like FT-IR, both intra- and intermolecular hydrogen bonding are expected to play a significant role in its spectral features.[4]

To facilitate a clear discussion, the standard IUPAC numbering for the pyridine ring will be used throughout this guide.

Caption: IUPAC numbering of 3-Hydroxypyridine-2,6-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3,2,6-HPDA in solution. The analysis will focus on predicting the chemical shifts and coupling patterns based on the spectra of its constituent parts.

¹H NMR Spectroscopy

Causality & Predictive Interpretation: The ¹H NMR spectrum is expected to show two aromatic protons on the pyridine ring and two to three exchangeable protons from the hydroxyl and carboxylic acid groups, depending on the solvent. The spectrum of the parent scaffold, pyridine-2,6-dicarboxylic acid, shows two proton signals: a triplet at ~8.29 ppm (H4) and a doublet at ~8.24 ppm (H3, H5).[5] The introduction of a strong electron-donating hydroxyl group at the C3 position will significantly alter this pattern. We expect upfield shifts for the remaining ring protons (H4 and H5) due to increased electron density. Data from 3-hydroxypyridine shows ring protons resonating between 7.2 and 8.3 ppm.[6]

Expected Spectrum:

  • H4 and H5: Two doublets are expected in the aromatic region (likely 7.0-8.5 ppm). The H5 proton, being ortho to the electron-withdrawing C6-carboxyl group and meta to the electron-donating C3-hydroxyl group, will have a complex shift. The H4 proton, being ortho to the C3-hydroxyl and meta to two carboxyl groups, will also be distinct. Their coupling constant (J-coupling) should be characteristic of a meta relationship on a pyridine ring.

  • -OH and -COOH protons: In a solvent like DMSO-d₆, three broad, exchangeable singlets are expected at lower field (>10 ppm). The phenolic -OH signal and the two carboxylic acid -COOH signals will be clearly visible and can be confirmed by D₂O exchange.

Proton Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Notes
H47.5 - 8.0Doublet (d)Influenced by ortho -OH and meta -COOH groups.
H58.0 - 8.5Doublet (d)Influenced by ortho -COOH and meta -OH groups.
3-OH9.5 - 11.0Broad Singlet (br s)Exchangeable with D₂O. Position is concentration-dependent.
2,6-COOH12.0 - 14.0Broad Singlet (br s)Two protons, may appear as one broad signal. Exchangeable with D₂O.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of 3,2,6-HPDA in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the acidic protons of the hydroxyl and carboxyl groups.[7]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons.

  • Validation: After initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad singlets assigned to -OH and -COOH protons validates their assignment.

¹³C NMR Spectroscopy

Causality & Predictive Interpretation: The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. We expect to see 7 distinct carbon signals. The chemical shifts of the parent pyridine-2,6-dicarboxylic acid and 3-hydroxypyridine will serve as our primary references.[2][3] The carboxyl carbons will appear at the lowest field (~165-175 ppm). The carbon bearing the hydroxyl group (C3) will be shifted downfield compared to a standard pyridine C-H, while adjacent carbons (C2, C4) will experience shielding effects.

Carbon Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Notes
C2, C6145 - 155Quaternary carbons attached to nitrogen and carboxyl groups. May be distinct due to the C3-OH.
C4120 - 130Aromatic CH.
C5135 - 145Aromatic CH, deshielded by adjacent nitrogen.
C3155 - 165Quaternary carbon attached to the hydroxyl group.
2,6-COOH165 - 175Carboxylic acid carbons.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover 0 to 200 ppm.

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary to obtain good signals for the quaternary carbons.

  • Validation: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH and quaternary carbons, confirming the assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Predictive Interpretation: FT-IR spectroscopy probes the vibrational modes of functional groups. For 3,2,6-HPDA, the spectrum will be dominated by absorptions from the O-H, C=O, C=C, and C-N bonds. The presence of extensive hydrogen bonding in the solid state will lead to significant peak broadening, particularly in the O-H stretching region.[4] The spectrum of pyridine-2,6-dicarboxylic acid shows a very broad band from 3200-2700 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid groups and a strong C=O stretch around 1689 cm⁻¹.[8] The addition of the phenolic hydroxyl group will contribute to the broadness in the O-H region and introduce C-O stretching vibrations.

Expected Absorption Bands:

Wavenumber (cm⁻¹) Vibration Mode Expected Intensity Notes
3400 - 2500O-H stretch (Carboxylic acid and Phenol)Strong, very broadExtensive hydrogen bonding causes this significant broadening.[8]
1720 - 1680C=O stretch (Carboxylic acid)Strong, sharpPosition indicates hydrogen-bonded carboxylic acid dimer.[4]
1610 - 1570C=C and C=N ring stretchingMedium - StrongCharacteristic of the pyridine aromatic system.
1450 - 1350In-plane O-H bendMediumCoupled with C-H bending modes.
1250 - 1180C-O stretch (Phenol and Carboxylic acid)StrongIndicates the presence of both phenolic and carboxylic C-O bonds.

Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid 3,2,6-HPDA powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality & Predictive Interpretation: UV-Vis spectroscopy measures electronic transitions within the molecule. The conjugated π-system of the substituted pyridine ring is expected to produce characteristic absorption bands in the UV region. The spectra of pyridinedicarboxylic acids show multiple absorption bands corresponding to π → π* and n → π* transitions.[9] The presence of the auxochromic hydroxyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridine-2,6-dicarboxylic acid.

Experimental Protocol: UV-Vis

  • Sample Preparation:

    • Prepare a stock solution of 3,2,6-HPDA in a suitable solvent like ethanol or methanol at a concentration of ~1 mg/mL.

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Scan the sample solution from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Mass Spectrometry (MS)

Causality & Predictive Interpretation: Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a molecular fingerprint. For 3,2,6-HPDA (Molecular Formula: C₇H₅NO₅), the expected monoisotopic mass is approximately 183.02 Da.[10] Electrospray ionization (ESI) is a suitable technique. In negative ion mode (ESI-), the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 182. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 184 would be observed.

A key fragmentation pathway involves the sequential loss of CO₂ (44 Da) from the carboxylic acid groups, a common fragmentation for such compounds.

Expected Ions (ESI-):

m/z (negative ion mode) Identity Notes
182.01[M-H]⁻Deprotonated molecular ion.
138.02[M-H-CO₂]⁻Loss of one carboxyl group.
94.03[M-H-2CO₂]⁻Loss of both carboxyl groups.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system like methanol/water with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).

  • Instrumentation: Infuse the sample into an electrospray ionization source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquisition:

    • Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the parent ion (m/z 182 or 184) to confirm the fragmentation pattern.

  • Validation: The observation of the accurate mass of the parent ion within a 5 ppm error margin provides high confidence in the elemental composition.

Integrated Spectroscopic Workflow

A logical workflow ensures efficient and conclusive characterization.

Caption: Recommended workflow for the complete spectroscopic characterization.

Conclusion

The spectroscopic characterization of 3-Hydroxypyridine-2,6-dicarboxylic acid is a multi-faceted process that relies on the integration of data from NMR, FT-IR, MS, and UV-Vis techniques. While direct spectral libraries for this compound are sparse, a robust and reliable characterization can be achieved through a predictive approach grounded in the well-documented spectra of its structural analogues. This guide provides the experimental framework and interpretive logic necessary for researchers to confidently undertake this analysis, ensuring data integrity and advancing the application of this versatile molecule in science and industry.

References

  • PubChem. Chelidamic Acid. National Institutes of Health. Available from: [Link]

  • Radek, M., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. Journal of Molecular Structure. Available from: [Link]

  • Guan, S., et al. (2024). Synthesis of 3 or 4-Substituted Pyridine-2, 6-Dicarboxylic Acid. Chinese Chemical Letters. Available from: [Link]

  • Behrman, E.J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Long, L-S., et al. (2006). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Inorganic Chemistry. Available from: [Link]

  • SpectraBase. 3-Hydroxypyridine-2-carboxylic acid [FTIR]. Wiley. Available from: [Link]

  • Deady, L.W., et al. (1975). ¹³C and ¹H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Organic Magnetic Resonance. Available from: [Link]

  • Academia.edu. Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Available from: [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2023). How do you prepare pyridine-2,6-dicarboxylic acid?. Available from: [Link]

  • Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. Organic Mass Spectrometry. Available from: [Link]

  • Kolehmainen, E., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Available from: [Link]

  • Nizamov, I.S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available from: [Link]

  • NIST. Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-trifluoromethylphenyl)-, diethyl ester. NIST Chemistry WebBook. Available from: [Link]

  • Błazej, S., et al. (1999). The¹³C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Journal of Molecular Structure. Available from: [Link]

  • PubChem. 3-Hydroxypicolinic Acid. National Institutes of Health. Available from: [Link]

  • ResearchGate. Pyridine-2,6-dicarboxylic acid for sensitization of europium(III) luminescence with very long lifetimes. Available from: [Link]

  • Al-Obaidi, A.S.M. (2024). Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. Journal of Chemical Science and Technology. Available from: [Link]

  • Wang, J., et al. (2013). Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. Dalton Transactions. Available from: [Link]

  • International Journal of Advanced Research. Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid. Available from: [Link]

Sources

Exploratory

Structural and Crystallographic Analysis of 3-Hydroxypyridine-2,6-dicarboxylic Acid: A Comprehensive Technical Guide

Executive Summary 3-Hydroxypyridine-2,6-dicarboxylic acid (3-OH-DPA), a functionalized derivative of dipicolinic acid, is a molecule of profound interest in both coordination chemistry and microbial biochemistry[1][2]. C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxypyridine-2,6-dicarboxylic acid (3-OH-DPA), a functionalized derivative of dipicolinic acid, is a molecule of profound interest in both coordination chemistry and microbial biochemistry[1][2]. Characterized by its dual carboxylic acid groups and an asymmetric hydroxyl group at the C3 position, 3-OH-DPA acts as a highly versatile tridentate ligand and a critical intermediate in the bacterial degradation of endospores[3][4]. This technical guide provides an in-depth analysis of its crystallographic properties, metal complexation dynamics, and the self-validating methodologies required for its structural elucidation via Single-Crystal X-Ray Diffraction (SCXRD).

Molecular Architecture and Crystallographic Features

The structural integrity and reactivity of 3-OH-DPA are heavily dictated by its functional group topology. Unlike its parent compound, dipicolinic acid (DPA), which possesses C2v​ symmetry, the introduction of the 3-hydroxyl group breaks this symmetry, fundamentally altering the molecule's electronic distribution and steric profile[2][5].

In the solid state, this asymmetry translates to complex supramolecular architectures. The 3-hydroxyl group acts as a potent hydrogen bond donor and acceptor, facilitating extensive intermolecular O−H⋯O networks that are absent in unsubstituted DPA[6]. These interactions often lead to the formation of 2D sheets or 3D hydrogen-bonded networks, which dictate the compound's solubility, melting point, and crystal packing efficiency[7].

Quantitative Structural Data

The following table summarizes the key physicochemical and crystallographic parameters of 3-OH-DPA, derived from comparative analyses of functionalized pyridine-dicarboxylates.

ParameterDescription / ValueAnalytical Significance
Chemical Formula C7​H5​NO5​ Baseline for molecular weight (183.12 g/mol ) and elemental analysis[8].
Ligand Denticity Tridentate (O, N, O)Forms highly stable meridional complexes with transition metals[9].
Key H-Bond Donors 3 (2x -COOH, 1x -OH)Drives 3D supramolecular network formation in the crystal lattice[7].
Enzymatic Precursor Dipicolinic Acid (DPA)Substrate for dipD monooxygenase in bacterial catabolism[4].
Typical Space Group P21​/c or P1ˉ (Analogous)Indicates centrosymmetric packing common in functionalized pyridines[5].

Coordination Chemistry: Metal Complexation Dynamics

In coordination chemistry, 3-OH-DPA is celebrated for its robust pincer-like binding capabilities[2]. It typically coordinates to transition metals (e.g., Fe, Zn, Cu) and lanthanides (e.g., Pr, Nd) in a meridional tridentate fashion, utilizing the pyridine nitrogen and one oxygen atom from each of the adjacent carboxylate groups[9][10].

Coordination Ligand 3-OH-DPA Ligand Mode1 Tridentate (O, N, O) Meridional Coordination Ligand->Mode1 Transition Metals Mode2 Bridging Mode via 3-OH Group Ligand->Mode2 Coordination Polymers Mode3 Hydrogen-Bonded Supramolecular Network Ligand->Mode3 Solvent Interactions

Primary coordination and structural modes of 3-OH-DPA in metal complexes.

The presence of the 3-hydroxyl group allows for secondary coordination modes. In specific pH environments, the hydroxyl group can deprotonate, allowing the resulting aryloxide to act as a bridging ligand between adjacent metal centers, thereby generating 1D chains or 3D coordination polymers with unique optical and magnetic properties[6][10].

Biochemical Significance: The dipD Monooxygenase Pathway

Beyond materials science, 3-OH-DPA is a critical metabolic intermediate. Dipicolinic acid (DPA) comprises up to 15% of the dry weight of bacterial endospores (e.g., Bacillus species)[3]. When spores germinate or degrade in the environment, DPA enters the global carbon and nitrogen cycles.

In bacteria such as Alcaligenes faecalis strain JQ135, DPA is catabolized via the "3HDPA pathway"[3]. The initial, rate-limiting step is the hydroxylation of DPA to 3-OH-DPA, catalyzed by a multicomponent DPA monooxygenase encoded by the dipD gene cluster[4]. Understanding the crystal structure of 3-OH-DPA provides structural biologists with the exact geometric constraints required to model the active site of the DipD enzyme and design potential inhibitors[4].

Pathway DPA Dipicolinic Acid (DPA) Enzyme DipD Monooxygenase (+O2, +NADH) DPA->Enzyme OHDPA 3-Hydroxydipicolinic Acid (3-OH-DPA) Enzyme->OHDPA Hydroxylation Degradation TCA Cycle Intermediates OHDPA->Degradation Ring Cleavage

Microbial degradation pathway of DPA to 3-OH-DPA via DipD monooxygenase.

Self-Validating Experimental Protocol: SCXRD Analysis

To elucidate the precise atomic coordinates of 3-OH-DPA and its metal complexes, researchers must employ Single-Crystal X-Ray Diffraction (SCXRD). The following step-by-step methodology is designed as a self-validating system, ensuring that every experimental choice is grounded in crystallographic causality.

Step 1: Ligand Purification and Crystal Growth
  • Procedure : Dissolve high-purity (>99%) 3-OH-DPA in a binary solvent system (e.g., methanol/water, 1:1 v/v). Filter the solution through a 0.22 µm PTFE membrane into a crystallization vial. Puncture the cap with a single needle hole and allow for slow solvent evaporation at 20°C in a vibration-free environment.

  • Causality : Impurities and rapid precipitation disrupt the periodic lattice, leading to amorphous powders or microcrystalline aggregates. Slow evaporation provides the thermodynamic control necessary to grow single, defect-free crystals larger than 0.1 mm, minimizing the risk of non-merohedral twinning[5].

Step 2: Crystal Mounting and Cryogenic Data Collection
  • Procedure : Select a crystal with well-defined faces under polarized light. Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil. Transfer immediately to the goniometer under a steady 100 K nitrogen stream.

  • Causality : Data collection at cryogenic temperatures (100 K) drastically suppresses atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the weak electron density of the highly mobile 3-hydroxyl hydrogen atom, which dictates the entire hydrogen-bonding network[6].

Step 3: Phase Solution and Structural Refinement
  • Procedure : Process the diffraction frames using integration and scaling software (e.g., APEX or CrysAlisPro). Solve the phase problem using Direct Methods (e.g., SHELXT). Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Causality : Direct methods exploit statistical probability relationships between structure factors to bypass the phase problem. Refining against F2 rather than F utilizes all collected data (including weak reflections), yielding statistically robust atomic coordinates and anisotropic displacement parameters[10].

Step 4: Crystallographic Validation (Self-Correction)
  • Procedure : Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF utility. Ensure the final R1​ value is < 5% and the wR2​ value is < 15%.

  • Causality : A protocol is only trustworthy if it validates itself. CheckCIF acts as an impartial diagnostic tool, flagging missing symmetry elements, unaccounted solvent-accessible voids, or incorrect atom assignments (e.g., mistaking a nitrogen for an oxygen in the pyridine ring). Convergence within the specified R-factor thresholds proves the calculated model accurately represents the observed diffraction data[7].

SCXRD_Workflow A Ligand Synthesis & Purification B Solvent Evaporation Crystallization A->B High Purity >99% C Crystal Selection & Mounting (Cryoloop) B->C Single Crystal >0.1mm D X-Ray Diffraction Data Collection C->D 100K N2 Stream E Phase Problem Solution (Direct Methods) D->E Integration/Scaling F Structural Refinement (Least Squares) E->F G Validation (R-factor, CheckCIF) F->G Convergence

Step-by-step crystallographic workflow for 3-OH-DPA structural elucidation.

Sources

Foundational

Thermal stability and decomposition of 3-Hydroxypyridine-2,6-dicarboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Topic: Thermal Stability and Decomposition of 3-Hydroxypyridine-2,6-dicarboxylic Acid Executive Summary 3-Hydroxypyridine-2,6-di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Thermal Stability and Decomposition of 3-Hydroxypyridine-2,6-dicarboxylic Acid

Executive Summary

3-Hydroxypyridine-2,6-dicarboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science, particularly as a versatile building block for Metal-Organic Frameworks (MOFs).[1] Its utility in applications requiring elevated temperatures necessitates a thorough understanding of its thermal stability and decomposition profile. This technical guide provides a comprehensive framework for characterizing this molecule's thermal behavior. While direct experimental literature on this specific isomer is nascent, this document synthesizes established principles of thermal analysis and data from closely related pyridine carboxylic acids to propose a predictive decomposition pathway. Furthermore, it offers detailed, field-proven protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) to enable researchers to validate these predictions and generate robust, reliable data.

Introduction: The Significance of Thermal Characterization

3-Hydroxypyridine-2,6-dicarboxylic acid, a derivative of pyridine, possesses three key functional groups: two carboxylic acids and one hydroxyl group. This trifunctional nature makes it an attractive ligand for constructing coordination polymers and MOFs with tailored properties.[2] The thermal stability of such organic linkers is a critical parameter that dictates the operational limits of the final material, whether in catalysis, gas storage, or as a vehicle for drug delivery.[1] A comprehensive understanding of its decomposition temperature, the nature of its degradation byproducts, and the associated energetic changes is paramount for rational design and ensuring material integrity under thermal stress.

This guide addresses the critical need for a standardized approach to evaluating the thermal properties of 3-Hydroxypyridine-2,6-dicarboxylic acid.

Property Value Source
IUPAC Name 3-Hydroxypyridine-2,6-dicarboxylic acid
Molecular Formula C₇H₅NO₅[3]
Molecular Weight 183.12 g/mol [3]
Predicted Melting Point >210 °C (with decomposition)Inferred from
Structure Pyridine ring with carboxyl groups at positions 2 and 6, and a hydroxyl group at position 3.[3]

Table 1: Key Physicochemical Properties of 3-Hydroxypyridine-2,6-dicarboxylic acid.

Theoretical Framework and Predicted Decomposition Pathway

The thermal decomposition of aromatic carboxylic acids is typically initiated by decarboxylation—the loss of carbon dioxide (CO₂). For a dicarboxylic acid, this process is often sequential. The presence of a hydroxyl group can influence the decomposition pathway through electronic effects or by facilitating intramolecular interactions.

Based on established chemical principles, the thermal decomposition of 3-Hydroxypyridine-2,6-dicarboxylic acid in an inert atmosphere is predicted to proceed via a two-step decarboxylation mechanism.

  • Step 1: First Decarboxylation. The initial weight loss is expected to correspond to the elimination of one molecule of CO₂ from one of the carboxylic acid groups, forming 3-hydroxypicolinic acid. The intramolecular hydrogen bonding between the hydroxyl group and the adjacent carboxyl group at the 2-position may influence which carboxyl group is lost first.

  • Step 2: Second Decarboxylation. At a higher temperature, the remaining carboxylic acid group is expected to cleave, releasing a second molecule of CO₂ and yielding 3-hydroxypyridine.

  • Step 3: Ring Fragmentation. Further heating will lead to the fragmentation of the pyridine ring itself, producing a complex mixture of smaller gaseous molecules (e.g., CO, NOx, H₂O) and a carbonaceous char residue.

G A 3-Hydroxypyridine-2,6-dicarboxylic acid (C₇H₅NO₅) B 3-Hydroxypicolinic acid (C₆H₅NO₃) A->B - CO₂ C 3-Hydroxypyridine (C₅H₅NO) B->C - CO₂ D Char Residue + Gases (CO, NOx, H₂O) C->D Ring Fragmentation

Caption: Predicted thermal decomposition pathway of 3-Hydroxypyridine-2,6-dicarboxylic acid.

Methodologies for Comprehensive Thermal Analysis

To empirically determine the thermal stability and validate the proposed decomposition pathway, a combination of thermoanalytical techniques is essential. The following protocols represent a self-validating system for obtaining a complete thermal profile.

Thermogravimetric Analysis (TGA)

Objective: To quantify mass loss as a function of temperature, identifying decomposition stages and the thermal stability threshold.

Expertise & Causality: TGA is the primary technique for determining the temperature at which a material begins to degrade.[1] An inert nitrogen atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative processes. A standard heating rate of 10 °C/min is chosen as it provides a good balance between resolution and experimental time.

Experimental Protocol:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass signals are calibrated using certified reference materials (e.g., Indium, Calcium Oxalate).

  • Sample Preparation: Accurately weigh 5-10 mg of the dried 3-Hydroxypyridine-2,6-dicarboxylic acid sample into a ceramic or platinum TGA crucible.[1]

  • Atmosphere and Flow Rate: Place the crucible in the TGA furnace. Purge the system with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) for each distinct weight loss step.

Decomposition Step Temperature Range (°C) Predicted Mass Loss (%) Associated Process
1~200 - 30024.0%First Decarboxylation
2~300 - 45024.0%Second Decarboxylation
3>450VariableRing Fragmentation

Table 2: Predicted TGA data summary for 3-Hydroxypyridine-2,6-dicarboxylic acid based on the proposed decomposition pathway.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, determining the melting point and the endothermic or exothermic nature of decomposition.

Expertise & Causality: DSC complements TGA by providing energetic information.[4] A sharp endothermic peak before major weight loss indicates melting, while decomposition can be either endothermic (bond breaking) or exothermic (formation of stable byproducts). Encapsulating the sample in a hermetically sealed pan can help to resolve the melting transition more clearly, provided the decomposition does not generate significant pressure.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.[5]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan to serve as the reference.[4]

  • Atmosphere: Maintain a constant flow of inert nitrogen gas (20-50 mL/min) through the DSC cell.

  • Thermal Program: Heat the sample and reference pans from ambient temperature to approximately 400 °C (or a temperature encompassing the transitions of interest identified by TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (mW) versus temperature. Identify endothermic (melting) and exothermic/endothermic (decomposition) peaks. Integrate the peak areas to determine the enthalpy of transition (ΔH).

Thermal Event Peak Temperature (°C) Enthalpy (ΔH) Interpretation
Melting~210 - 220EndothermicPhase transition (Solid → Liquid)
Decomposition 1~250 - 300EndothermicFirst Decarboxylation
Decomposition 2~350 - 400Endo/ExothermicSecond Decarboxylation

Table 3: Predicted DSC data summary for 3-Hydroxypyridine-2,6-dicarboxylic acid.

Evolved Gas Analysis (EGA) by Coupled TGA-MS/FTIR

Objective: To identify the gaseous products evolved during decomposition, providing direct evidence for the proposed reaction mechanism.

Expertise & Causality: EGA is the definitive technique for validating a decomposition pathway.[6] By coupling the gas outlet of the TGA to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer, the evolved gases can be identified in real-time as mass loss occurs.[7][8] This allows for the unambiguous correlation of a specific mass loss step with the release of a specific molecule (e.g., CO₂).

Experimental Protocol:

  • System Setup: Couple the heated gas outlet of the TGA to the inlet of the MS or the gas cell of the FTIR using a heated transfer line (maintained at ~200-250 °C to prevent condensation of evolved products).

  • TGA Program: Run the TGA experiment as described in Protocol 3.1.

  • EGA Data Acquisition: Simultaneously acquire mass spectra or infrared spectra of the evolved gases throughout the TGA run.

  • Data Analysis:

    • For TGA-MS: Monitor the ion currents for specific mass-to-charge ratios (m/z) as a function of temperature. For example, m/z = 44 (CO₂), m/z = 18 (H₂O), and m/z = 28 (CO).

    • For TGA-FTIR: Generate a 3D plot of absorbance vs. wavenumber vs. temperature. Extract spectra at the temperatures of maximum evolution rate (corresponding to TGA peaks) and identify gases by their characteristic absorption bands (e.g., CO₂ at ~2350 cm⁻¹ and ~670 cm⁻¹).[9]

G cluster_0 TGA Instrument cluster_1 EGA Detector Sample Sample in Crucible Furnace Furnace (30-800°C) Sample->Furnace Balance Microbalance Detector MS or FTIR Detector Furnace->Detector Heated Transfer Line (~220°C) TGA_Curve Mass Loss vs. Temperature Plot Balance->TGA_Curve EGA_Profile Ion Current / Absorbance vs. Temperature Plot Detector->EGA_Profile

Caption: Experimental workflow for Evolved Gas Analysis (EGA) using coupled TGA-MS or TGA-FTIR.

Temperature Range (°C) Expected Evolved Gas Key MS Signal (m/z) Key FTIR Band (cm⁻¹)
~200 - 450Carbon Dioxide (CO₂)442350, 670
>450Water (H₂O)18~3700, ~1600
>450Carbon Monoxide (CO)28~2140
>450Nitrogen Oxides (NOx)30, 46~1875, ~1600

Table 4: Predicted Evolved Gas Analysis profile for the thermal decomposition of 3-Hydroxypyridine-2,6-dicarboxylic acid.

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive analysis of the thermal stability and decomposition of 3-Hydroxypyridine-2,6-dicarboxylic acid. By integrating predictive modeling based on chemical principles with rigorous, multi-technique experimental validation (TGA, DSC, EGA), researchers can obtain a detailed and reliable understanding of this molecule's thermal behavior. The provided protocols are designed to be directly implementable, empowering scientists in materials design and drug development to make informed decisions regarding the processing, storage, and application of this important chemical building block.

References

  • BenchChem. (2025). Navigating Thermal Stability in MOFs: A Comparative Guide to Pyridine Dicarboxylic Acid Isomers.
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2005). Thermochemical and Theoretical Studies of Dimethylpyridine-2,6-dicarboxylate and Pyridine-2,3-, Pyridine-2,5-, and Pyridine-2,6-dicarboxylic Acids. Journal of Chemical & Engineering Data, 50(4), 1295–1302. [Link]

  • Bu, X.-H., et al. (2006). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Inorganic Chemistry, 45(15), 5837–5846. [Link]

  • Dash, S., et al. (1997). Mass spectrometry based evolved gas analysis system for thermal decomposition studies. Bulletin of Materials Science, 20(3), 359-375. [Link]

  • Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 623–627. [Link]

  • Dash, S., Kamruddin, M., & Tyagi, A. K. (1997). Mass spectrometry based evolved gas analysis system for thermal decomposition studies. Bulletin of Materials Science, 20(3), 359-375. [Link]

  • Materazzi, S., & Valles, E. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. Molecules, 27(24), 8926. [Link]

  • Materazzi, S., et al. (2010). Evolved Gas Analysis by Infrared Spectroscopy. Applied Spectroscopy Reviews, 45(2), 109-152. [Link]

  • Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry, 148(22), 12393-12409. [Link]

  • Materazzi, S., et al. (2011). Evolved Gas Analysis by Mass Spectrometry. Applied Spectroscopy Reviews, 46(4), 261-340. [Link]

  • Wang, F., et al. (2015). Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand. CrystEngComm, 17(4), 807-815. [Link]

  • Siddiqi, K. S., et al. (2018). Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. Journal of the Serbian Chemical Society, 83(11), 1289-1301. [Link]

  • Lewis, R. N. A. H., & McElhaney, R. N. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics, 62, 1-14. [Link]

  • Qiu, J., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(7), e02758-18. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13401, 3-Hydroxypicolinic Acid. [Link]

Sources

Exploratory

Quantum Chemical Profiling of 3-Hydroxypyridine-2,6-dicarboxylic Acid: A Comprehensive Computational Guide

As a Senior Application Scientist, I frequently observe a critical failure mode in computational chemistry: the application of generic, out-of-the-box Density Functional Theory (DFT) settings to highly specialized chelat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical failure mode in computational chemistry: the application of generic, out-of-the-box Density Functional Theory (DFT) settings to highly specialized chelators. 3-Hydroxypyridine-2,6-dicarboxylic acid (3-OH-dipic) is a prime example. While it shares a structural backbone with the well-documented dipicolinic acid (DPA) and chelidamic acid (4-OH-dipic), the asymmetrical placement of its hydroxyl group fundamentally alters its quantum mechanical behavior.

This whitepaper provides an in-depth, self-validating computational workflow designed specifically for 3-OH-dipic. By bridging molecular causality with rigorous DFT protocols, this guide ensures that your theoretical models accurately predict the thermodynamic and electronic realities of this complex chelator.

Structural Intricacies: The Causality of the 3-OH Substitution

To model a molecule accurately, one must first understand the physical causality dictating its geometry. In unsubstituted dipicolinic acid, the molecule exhibits C2v​ symmetry. In chelidamic acid, the 4-OH group points away from the carboxylate arms, maintaining a degree of symmetric charge distribution.

However, in 3-hydroxypyridine-2,6-dicarboxylic acid, the hydroxyl group is positioned ortho to the 2-carboxylate group. This proximity induces a strong intramolecular hydrogen bond between the 3-OH proton and the carbonyl oxygen of the 2-carboxylate group, forming a highly stable six-membered ring configuration.

Why this matters computationally:

  • Symmetry Breaking: The molecule loses its symmetric electron distribution, which directly shifts the spatial localization of the Highest Occupied Molecular Orbital (HOMO).

  • Tautomerization: In aqueous environments, this hydrogen bond facilitates proton transfer, creating a zwitterionic tautomer that drastically alters the molecule's coordination affinity for transition metals.

  • Conformational Trapping: If a computational chemist inputs an arbitrary 2D-to-3D generated structure without accounting for this specific H-bond, the subsequent DFT optimization will almost certainly converge into a false local minimum.

Interactions L 3-OH-dipic (Free Ligand) H Intramolecular H-Bond (3-OH ··· 2-COOH) L->H Stabilizes M Metal Coordination (O, N, O Tridentate) L->M Deprotonation T Zwitterionic Tautomer (Proton Transfer) H->T Aqueous Media T->M Deprotonation

Fig 2: Tautomeric pathways and metal coordination logic for 3-hydroxypyridine-2,6-dicarboxylic acid.

The Self-Validating Computational Protocol

A computational model is only as trustworthy as its validation mechanisms. The following step-by-step protocol establishes a self-validating system for analyzing 3-OH-dipic.

Step 1: Conformational Search & Pre-Optimization

Before applying expensive quantum mechanical methods, perform a conformational search using Molecular Mechanics (e.g., MMFF94 force field). Rotate the dihedral angles of the carboxylate and hydroxyl groups to identify the lowest-energy rotamer—specifically the one exhibiting the 3-OH 2-COOH intramolecular hydrogen bond.

Step 2: DFT Geometry Optimization
  • Level of Theory: M06-2X or B3LYP-D3. The inclusion of Grimme’s D3 dispersion correction is mandatory to accurately model the intramolecular non-covalent interactions.

  • Basis Set: 6-311++G(d,p).

  • The Causality of the Basis Set: The addition of diffuse functions (++) is non-negotiable. At physiological pH, 3-OH-dipic exists as a di-anion or tri-anion. Without diffuse functions, the theoretical electron density of the anionic carboxylate groups will artificially contract, leading to massive errors in energy calculations and HOMO-LUMO gap predictions.

Step 3: Vibrational Frequency Validation (The Self-Check)

Optimization without frequency analysis is scientifically meaningless. You must compute the vibrational frequencies at the exact same level of theory used for optimization.

  • Validation Rule: The absence of imaginary (negative) frequencies confirms the geometry is a true local minimum. If an imaginary frequency appears, the system has optimized to a transition state. You must perturb the geometry along the normal mode of that imaginary frequency and re-optimize.

Step 4: Solvation Modeling

Gas-phase calculations of highly polar chelators are of limited practical use. Apply the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) using water ( ϵ≈78.3 ) to simulate the aqueous environment where tautomerization and metal coordination actually occur.

Step 5: Electronic & Optical Properties

Once validated, utilize Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum. Perform Natural Bond Orbital (NBO) analysis to quantify the charge transfer from the ligand's oxygen/nitrogen lone pairs to the empty d -orbitals of target metals during complexation.

Workflow A 1. Conformational Search (Avogadro / MMFF94) B 2. Geometry Optimization (B3LYP-D3 / 6-311++G**) A->B C 3. Frequency Calculation (Zero Imaginary Frequencies?) B->C C->B NO (Transition State) D 4. Solvation Modeling (SMD / PCM in H2O) C->D YES (Local Minimum) E 5. Electronic Properties (TD-DFT, NBO, HOMO-LUMO) D->E

Fig 1: Self-validating quantum chemical workflow for 3-hydroxypyridine-2,6-dicarboxylic acid.

Quantitative Benchmarks: Frontier Molecular Orbitals

Analyzing the Frontier Molecular Orbitals (FMOs) provides direct insight into the chemical reactivity and kinetic stability of the ligand. For instance, recent computational studies on the structurally analogous chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) utilize the B3LYP functional with a 6-311++G(d,p) basis set, revealing a HOMO-LUMO energy gap of approximately 4.64 eV (1)[1].

Similarly, Time-Dependent DFT (TD-DFT) has been critical in capturing the dipole-forbidden and dipole-allowed π→π∗ transitions in the baseline dipicolinic acid (DPA) scaffold (2)[2]. When modeling metal coordination, such as vanadium-dipicolinate complexes, analyzing the symmetry of the occupied molecular orbitals near the HOMO-LUMO gap provides deep insights into magnetic shielding and chemical shift tensors (3)[3].

By extrapolating from these foundational studies, we can benchmark the expected quantitative data for the 3-OH-dipic isomer:

MoleculeStructural FeatureTheoretical HOMO-LUMO Gap (eV)Primary Application
Dipicolinic Acid (DPA) Unsubstituted~4.80 - 5.10Bacterial spore biomarker
Chelidamic Acid (CDA) 4-OH Substituted4.64Redox flow batteries
3-OH-dipic 3-OH Substituted~4.40 - 4.70 (Projected)Advanced metal chelation

Note: The destabilization of the HOMO in 3-OH-dipic relative to DPA is driven by the electron-donating nature of the hydroxyl group and the unique orbital overlap caused by the intramolecular hydrogen bond.

References

  • Title: Tautomerism and nucleophilic addition influence the performance of aqueous organic redox flow batteries of chelidamic acid and chelidonic acid Source: RSC Publishing URL
  • Title: Effect of nuclear motion on the absorption spectrum of dipicolinic acid Source: AIP Publishing URL
  • Title: Investigating the Vanadium Environments in Hydroxylamido V(V)

Sources

Foundational

Tautomerism in Hydroxypyridine Carboxylic Acid Derivatives: Mechanistic Insights, Analytical Protocols, and Applications in Drug Design

Executive Summary Hydroxypyridine carboxylic acids (HPCAs)—including citrazinic acid, 4-hydroxynicotinic acid, and 6-hydroxynicotinic acid—are privileged scaffolds in medicinal chemistry, materials science, and biochemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxypyridine carboxylic acids (HPCAs)—including citrazinic acid, 4-hydroxynicotinic acid, and 6-hydroxynicotinic acid—are privileged scaffolds in medicinal chemistry, materials science, and biochemistry. The defining physicochemical feature of these molecules is their capacity for lactam-lactim (pyridone-hydroxypyridine) tautomerism. Because tautomers exhibit drastically different hydrogen-bonding capabilities, dipole moments, and 3D geometries, understanding and controlling this dynamic equilibrium is critical for rational drug design and formulation stability. This whitepaper provides an in-depth mechanistic analysis of HPCA tautomerism, details self-validating analytical protocols for its characterization, and explores its cutting-edge application in the development of "super-soft" targeted therapeutics.

Thermodynamics and Structural Biology of HPCA Tautomerism

The tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms is highly sensitive to the dielectric constant of the medium and the capacity for intermolecular hydrogen bonding[1].

In the gas phase or in non-polar solvents, the hydroxypyridine form is generally favored. This preference is driven by the thermodynamic stabilization afforded by the retention of full aromaticity within the pyridine ring. However, in aqueous solutions and polar environments, the equilibrium heavily shifts toward the pyridone tautomer. The causality behind this inversion lies in solvation thermodynamics: the highly polar pyridone form possesses a significantly larger dipole moment, which is aggressively stabilized by specific hydrogen-bonding networks with water molecules. Density Functional Theory (DFT) calculations with Polarizable Continuum Models (PCM) demonstrate that water facilitates a concerted proton relay mechanism, drastically lowering the activation energy required for the tautomeric shift[1].

Furthermore, the vicinal positioning of hydroxyl and carboxylate groups in many HPCAs (e.g., 4-hydroxynicotinic acid) allows for the formation of strong intramolecular hydrogen bonds, leading to fine-tuned tautomeric polymorphism in the solid state[2].

Table 1: Comparative Tautomeric Preferences of Key HPCA Derivatives
CompoundPredominant Solid-State FormPredominant Aqueous FormKey Structural & Functional Features
Citrazinic Acid Keto (Pyridone)Keto (Pyridone)Exhibits pH-dependent fluorescence via Excited-State Intramolecular Proton Transfer (ESIPT); forms J-type aggregates[3].
4-Hydroxynicotinic Acid Keto (4-oxo-1,4-dihydropyridine)KetoExhibits tautomeric polymorphism; crystallizes as 3 distinct anhydrates and 2 hydrates[2].
6-Hydroxynicotinic Acid Keto (6-oxo-1,6-dihydropyridine)KetoForms interconnected hydrogen-bonded dimers; key intermediate in aerobic nicotinate degradation[4].
2-Hydroxynicotinic Acid Keto (2-oxo-1,2-dihydropyridine)KetoSteric hindrance dictates the formation of lactam-lactam dimers versus amide hydrogen bond chains[4].

Strategic Application in Drug Design: "Super-Soft" Drugs

Historically, tautomerism has been viewed as a liability in drug development due to the unpredictable pharmacokinetics of fluctuating species. However, recent innovations have successfully leveraged the hydroxypyridine-pyridone equilibrium to engineer "super-soft" topical drugs—therapeutics designed to exert potent local effects while undergoing rapid, predictable deactivation upon entering systemic circulation[5].

The Causality of Tautomer-Driven Deactivation: In the development of topical pan-Janus kinase (JAK) inhibitors, researchers synthesized a prodrug locked in a compact, bioactive conformation. Upon systemic absorption, blood esterases cleave a protective carbonate ester, releasing a hydroxypyridine intermediate. Due to the highly polar aqueous environment of human blood, this intermediate rapidly tautomerizes into its pyridone form.

Crucially, the pyridone tautomer strongly prefers a stretched, linear conformation. This structural rearrangement is sterically incompatible with the JAK ATP-binding pocket. Consequently, the active drug is instantaneously disarmed via a purely conformational switch driven by tautomerization, localizing the therapeutic effect to the skin and minimizing systemic toxicity[5].

G A Topical Prodrug (Bioactive Conformation) B Esterase Cleavage (Systemic Circulation) A->B C Hydroxypyridine (Compact Form) B->C D Tautomerization (Rapid Shift) C->D E Pyridone Tautomer (Stretched / Inactive) D->E

Tautomer-driven conformational switch for super-soft drug deactivation.

Analytical Workflows & Experimental Protocols

To accurately characterize the tautomeric state of HPCAs, a self-validating, multi-modal analytical approach is required. Relying on a single technique often leads to misidentification due to dynamic disorder or solvent-induced shifts.

Protocol 1: Solid-State Characterization (SC-XRD & FT-IR)

This protocol establishes the absolute configuration of the HPCA in its crystalline form.

  • Step 1: Controlled Crystallization. Dissolve the HPCA in a range of solvents with varying dielectric constants (e.g., Water, DMSO, Methanol, Chloroform). Perform slow evaporation at 4 °C to minimize dynamic structural disorder and isolate distinct tautomeric polymorphs.

  • Step 2: Single Crystal X-Ray Diffraction (SC-XRD). Mount the crystal on a diffractometer equipped with a low-temperature cooling device (e.g., 90–100 K). Low temperatures are critical to accurately locate the highly mobile O···H···O or N···H···O protons. Solve the structure to identify the presence of C=O (typically ~1.24 Å) versus C-OH (typically ~1.34 Å) bond lengths.

  • Step 3: FT-IR Validation. Collect the FT-IR spectrum of the bulk powder using an ATR accessory. Cross-validate the SC-XRD data by identifying the presence of a strong C=O stretching band (1650–1680 cm⁻¹) indicative of the pyridone form, or a broad O-H stretching band (3200–3400 cm⁻¹) alongside aromatic C=N stretches indicative of the hydroxypyridine form.

Protocol 2: Solution-State Profiling (NMR & UV-Vis)

This protocol maps the tautomeric equilibrium dynamically in solution.

  • Step 1: Variable-Solvent NMR Acquisition. Prepare 5 mM solutions of the HPCA in CDCl₃ (low dielectric) and DMSO-d₆/D₂O (high dielectric). Acquire ¹H, ¹³C, and ¹⁵N HMBC NMR spectra. In the pyridone form, the ¹³C chemical shift of the carbonyl carbon will appear highly deshielded (~160-165 ppm), and the ¹⁵N signal will shift significantly compared to the pyridine nitrogen of the enol form.

  • Step 2: pH-Titration UV-Vis Spectroscopy. Prepare a 10 μM aqueous solution of the HPCA. Titrate the solution from pH 2 to pH 12 using 0.1 M HCl and NaOH. Record the UV-Vis absorption spectra at each pH increment.

  • Step 3: Isosbestic Point Analysis. Plot the spectra to identify isosbestic points. The presence of sharp isosbestic points confirms a clean two-state equilibrium between the protonated/deprotonated or tautomeric species. Extract the pKa values and correlate them with the expected stability of the keto vs. enol forms.

G cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_comp Computational Validation Start HPCA Sample XRD SC-XRD (Identify H-Bond Motifs) Start->XRD IR FT-IR (C=O vs C-OH Stretching) Start->IR NMR Variable-Solvent NMR (Dielectric Constant Effects) Start->NMR UV pH-Titration UV-Vis (Isosbestic Points) Start->UV DFT DFT Calculations (PCM Solvation Models) XRD->DFT IR->DFT NMR->DFT UV->DFT

Self-validating analytical workflow for HPCA tautomer characterization.

Conclusion

The lactam-lactim tautomerism inherent to hydroxypyridine carboxylic acid derivatives is a powerful physicochemical lever. By rigorously characterizing these equilibria through multi-modal solid- and solution-state workflows, researchers can move beyond viewing tautomerism as a developmental hurdle. Instead, as demonstrated by the advent of tautomer-deactivated "super-soft" drugs, this dynamic structural switching can be rationally engineered to yield therapeutics with unprecedented safety and efficacy profiles.

References

  • Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation. ACS Medicinal Chemistry Letters. [5]

  • Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. [2]

  • Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega. [3]

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A.[1]

  • Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry A. [4]

Sources

Exploratory

3-Hydroxypyridine-2,6-dicarboxylic acid metal complex formation constants

An In-Depth Technical Guide to the Formation Constants of 3-Hydroxypyridine-2,6-dicarboxylic Acid Metal Complexes Abstract 3-Hydroxypyridine-2,6-dicarboxylic acid, also known as chelidamic acid, is a heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Formation Constants of 3-Hydroxypyridine-2,6-dicarboxylic Acid Metal Complexes

Abstract

3-Hydroxypyridine-2,6-dicarboxylic acid, also known as chelidamic acid, is a heterocyclic compound structurally related to the well-known chelating agent dipicolinic acid. Its unique structure, featuring a tridentate coordination site composed of a pyridine nitrogen and two carboxylate groups, makes it a highly effective ligand for a wide range of metal ions. The stability of these metal complexes, quantified by their formation constants, is of paramount importance in fields ranging from medicinal chemistry, where they are explored for therapeutic applications, to analytical and environmental sciences for metal sequestration and sensing. This guide provides a comprehensive overview of the principles governing the formation of these complexes, detailed experimental methodologies for the determination of their stability constants, and a summary of available data for researchers, scientists, and drug development professionals.

The Ligand: Structure and Coordination Chemistry

3-Hydroxypyridine-2,6-dicarboxylic acid is a potent chelating agent that typically acts as a tridentate ligand. It coordinates with a central metal ion through the nitrogen atom of the pyridine ring and the oxygen atoms from each of the two deprotonated carboxylate groups. This coordination geometry results in the formation of two stable five-membered chelate rings, a phenomenon known as the chelate effect, which significantly enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands.[1]

The coordination ability and the overall charge of the complex are highly dependent on the pH of the solution, which dictates the protonation state of the carboxylic acid and hydroxyl functional groups. Understanding the ligand's own acid-base equilibria (its pKa values) is a prerequisite for any study of its metal complexes.

Caption: Chelation of a metal ion (Mⁿ⁺) by the tridentate 3-hydroxypyridine-2,6-dicarboxylate anion.[2]

Fundamentals of Formation Constants

The formation of a metal-ligand complex in solution is a stepwise equilibrium process. For a metal ion (M) and a ligand (L), the reactions can be represented as:

  • Stepwise Formation:

    • M + L ⇌ ML;      K₁ = [ML] / ([M][L])

    • ML + L ⇌ ML₂;    K₂ = [ML₂] / ([ML][L])

    • ...

    • MLₙ₋₁ + L ⇌ MLₙ; Kₙ = [MLₙ] / ([MLₙ₋₁][L])

    Here, K₁, K₂, ..., Kₙ are the stepwise formation constants. A high value indicates strong binding at that step.

  • Overall Formation:

    • M + nL ⇌ MLₙ;      βₙ = [MLₙ] / ([M][L]ⁿ)

    βₙ is the overall formation constant and is the product of the individual stepwise constants (βₙ = K₁ × K₂ × ... × Kₙ). These constants are crucial as they allow for the calculation of the concentration of each complex species in a solution under a given set of conditions.[3][4]

The stability of these complexes is influenced by several factors, including the charge density and ionic radius of the metal ion, the basicity of the ligand, and the chelate effect.[1][5] Experimental conditions such as temperature, pressure, and the ionic strength of the medium must be carefully controlled and reported, as they significantly impact the determined constant values.[6]

Experimental Determination of Formation Constants

Accurate determination of formation constants requires robust experimental techniques. Potentiometry and spectrophotometry are the most common and reliable methods employed for this purpose.[2][7]

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants in solution.[6] The principle relies on monitoring the concentration of a specific ion, typically H⁺ (via a pH electrode), as a titrant is added. In a metal-ligand system, there is a competition between the metal ions and protons for the ligand. The release of protons upon complex formation is carefully measured, allowing for the calculation of the equilibrium concentrations of all species.[7]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Titrations are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of metal hydroxides or carbonates from atmospheric CO₂, which would interfere with the equilibria under study.

  • Constant Ionic Strength: A high concentration of a non-coordinating background electrolyte (e.g., 0.1 M NaClO₄ or KNO₃) is used to maintain a constant ionic strength.[2][6] This is critical because thermodynamic constants are based on activities, not concentrations. By keeping the ionic strength constant, the activity coefficients of the ions remain stable, allowing measured concentrations to be used directly in calculations.

  • Carbonate-Free Base: The titrant, typically a strong base like NaOH, must be carbonate-free. Carbonate ions can protonate or coordinate to the metal ion, introducing competing equilibria that would complicate the data analysis.

  • Electrode Calibration: The pH electrode must be meticulously calibrated with at least three standard buffers before and after each titration to ensure accurate H⁺ concentration measurements.[8]

Potentiometric_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Solutions (Metal, Ligand, Acid, Base) B Maintain Constant Ionic Strength (e.g., 0.1M KNO₃) C Calibrate pH Electrode (Multiple Buffers) B->C D Titrate Sample with Carbonate-Free Base C->D E Record pH vs. Volume of Titrant D->E F Input Titration Data into Software (e.g., HYPERQUAD) E->F G Refine Equilibrium Model (pKa, log K values) F->G H Determine Formation Constants G->H

Caption: A generalized workflow for determining formation constants via potentiometric titration.

Step-by-Step Experimental Protocol:

  • Solution Preparation: Prepare stock solutions of 3-hydroxypyridine-2,6-dicarboxylic acid, the metal salt (perchlorates or nitrates are preferred as they are non-coordinating), a strong acid (e.g., HClO₄), and a standardized, carbonate-free strong base (e.g., NaOH). All solutions should be prepared in the chosen background electrolyte (e.g., 0.1 M NaClO₄) to maintain constant ionic strength.[2]

  • System Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, 9.00).[8]

  • Ligand Protonation Titration: First, perform a titration of the ligand in the absence of the metal ion. This allows for the precise determination of the ligand's protonation constants (pKa values).

  • Metal-Ligand Titration: In a thermostatted vessel (e.g., at 25 °C), place a known volume and concentration of the ligand, metal ion, and strong acid. Titrate this solution with the standardized base. Record the pH reading after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: The collected titration data (volume of base vs. pH) is processed using specialized computer programs like HYPERQUAD or BEST.[9] These programs use non-linear least-squares algorithms to fit the data to a chemical model, yielding the most statistically sound values for the formation constants (log K or log β).[3]

Spectrophotometry

Spectrophotometry is an alternative method that is particularly useful when the metal complex has a strong and distinct absorption spectrum in the UV-Visible range.[10][11] The method relies on Beer's Law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology: Job's Method of Continuous Variations

This technique is used to determine the stoichiometry of the dominant complex in solution.[10][12]

  • Preparation: A series of solutions is prepared where the total molar concentration of metal and ligand ([M] + [L]) is kept constant, but their mole fraction is varied (e.g., from 0.1 to 0.9).[12]

  • Measurement: The absorbance of each solution is measured at a wavelength (λmax) where the complex absorbs maximally, and the individual metal and ligand do not.[12]

  • Analysis: A plot of absorbance versus the mole fraction of the ligand is generated. The plot will typically show two linear portions that intersect at a maximum. The mole fraction at which this maximum occurs reveals the stoichiometry of the complex.[12] For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 1:2 (M:L) complex.[12]

Once the stoichiometry is known, the formation constant can be calculated from the absorbance data of solutions with known initial concentrations of the metal and ligand.[2][7]

Summary of Formation Constants

The stability of metal complexes with 3-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) varies significantly depending on the metal ion. The following table summarizes available data from the literature. Note that comprehensive, directly comparable data across a wide range of metals is limited, highlighting an area for future research.[2]

Metal Ionlog K₁ (ML)log K₂ (ML₂)Experimental ConditionsMethodReference
UO₂²⁺8.136.5125 °C, 0.1 M NaClO₄Potentiometric Titration[2]
Cu²⁺-log β₂ = 21.5*20 °C, 0.4 M KNO₃DC-Polarography[13][14]
Pb²⁺--Complex formation noted-[2]
Cd²⁺--Complex formation noted-[2]
Ni²⁺--Complex formation notedPotentiometric Titration[2]
Ca²⁺--Complex formation notedPotentiometric Titration[2]
Fe³⁺--Complex formation notedPotentiometric Titration[2]
V⁵⁺--Complex formation notedPotentiometric Titration[2]

*This value is for the triply deprotonated ligand, including the hydroxyl group, under alkaline conditions.

Conclusion

3-Hydroxypyridine-2,6-dicarboxylic acid is a powerful chelating agent whose complex formation constants are fundamental to understanding its behavior in chemical and biological systems. The accurate determination of these constants, primarily through potentiometric titration, provides the quantitative data necessary for designing new therapeutic agents, developing analytical methods, and modeling its environmental fate. This guide has outlined the core principles and provided field-proven protocols to empower researchers in this domain. The existing data, while valuable, reveals opportunities for further systematic studies to build a more complete thermodynamic picture of this versatile ligand's coordination chemistry.

References

  • A Comparative Guide to the Stability of Chelidamic Acid Complexes with Various Metal Ions. Benchchem.
  • AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES.
  • Inorganic Chemistry-I (Stereochemistry, Metal-Ligand Equilibria and Reaction Mechanism of Transition Meta.
  • Determination of Binary Formation Constants by pH-metry and Spectrophotometry. Dalal Institute.
  • 9.7: Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts.
  • Spectrophotometric Stability Constants. Scribd.
  • Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice.
  • Spectrophotometric study of complexes to determine the formulae and stability constant. Jetir.Org.
  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scirp.org.
  • Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Academia.edu.
  • Cu(II), Pb(II) and Cd(II)
  • Stability constants of metal complexes and their applic
  • Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development.
  • Stability of Metal Complexes and Chel

Sources

Protocols & Analytical Methods

Method

Application Notes: 3-Hydroxypyridine-2,6-dicarboxylic Acid in Catalysis

Introduction: A Ligand of Untapped Potential In the landscape of modern catalysis, the design of sophisticated ligands is a critical driver of innovation. Pyridine-2,6-dicarboxylic acid (PDC), a classic O,N,O-tridentate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Ligand of Untapped Potential

In the landscape of modern catalysis, the design of sophisticated ligands is a critical driver of innovation. Pyridine-2,6-dicarboxylic acid (PDC), a classic O,N,O-tridentate or "pincer" ligand, has a well-established history in forming stable, catalytically active metal complexes and even serving as an organocatalyst in its own right.[1] This application note explores the catalytic potential of a more nuanced derivative: 3-Hydroxypyridine-2,6-dicarboxylic acid (hereafter referred to as 3-OH-PDC).

The introduction of a hydroxyl group at the C3 position of the pyridine ring is not a trivial modification. This functionalization is poised to significantly influence the ligand's electronic properties and coordination chemistry. The phenolic proton introduces an additional acidic site, and the oxygen atom offers a potential secondary coordination point or a site for hydrogen bonding. These features can modulate the Lewis acidity of a coordinated metal center, affect the solubility and stability of the resulting catalyst, and potentially open new mechanistic pathways.

While the direct catalytic applications of 3-OH-PDC are an emerging area of research, its structural relationship to the extensively studied PDC and its isomer, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), allows us to project its utility in two key areas: metal-mediated oxidation reactions and bifunctional organocatalysis .[1][2] This guide provides a forward-looking perspective, grounded in established protocols for analogous systems, to empower researchers to explore the promising catalytic future of 3-OH-PDC.

Application 1: A Novel Ligand for Metal-Mediated Oxidation Catalysis

Expert Rationale: The coordination of PDC with transition metals like copper(II) has yielded robust catalysts for the mild oxidation of hydrocarbons, a cornerstone transformation in converting feedstocks into valuable intermediates.[1] The parent Cu(II)-PDC systems are thought to operate via a radical mechanism involving high-valent metal-oxo species. We hypothesize that the electron-donating character of the 3-hydroxy group on the 3-OH-PDC ligand will modulate the redox potential of the copper center. This electronic tuning could enhance the rate of formation or reactivity of the active oxidizing species, potentially leading to higher yields or milder reaction conditions compared to catalysts derived from unsubstituted PDC.

Protocol 1: Proposed Synthesis of a 1D Copper(II)-[3-OH-PDC] Coordination Polymer

This protocol is adapted from the hydrothermal synthesis of a related Cu(II) coordination polymer using the parent PDC ligand.[1] The objective is to create a stable, solid-phase catalyst that is easily recoverable.

Methodology:

  • Reagent Preparation: In a 25 mL Teflon-lined stainless steel autoclave, prepare a mixture of:

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O): 34.1 mg (0.2 mmol)

    • 3-Hydroxypyridine-2,6-dicarboxylic acid (3-OH-PDC): 39.8 mg (0.2 mmol)

    • 1,10-Phenanthroline (phen): 39.6 mg (0.2 mmol) - Note: This co-ligand helps to satisfy the coordination sphere of the metal and direct the supramolecular structure.

    • Sodium hydroxide (NaOH): 16.0 mg (0.4 mmol) - Rationale: To deprotonate the carboxylic acid and hydroxyl groups, facilitating coordination.

    • Deionized water: 10 mL

  • Homogenization: Stir the mixture vigorously at room temperature for 20 minutes to ensure homogeneity.

  • Hydrothermal Synthesis: Seal the autoclave and place it in a programmable oven. Heat to 120 °C and maintain this temperature for 72 hours.

  • Controlled Cooling: Program the oven to cool the vessel slowly to room temperature at a rate of 10 °C/hour. Causality: Slow cooling is crucial for the formation of well-defined, crystalline material rather than an amorphous precipitate.

  • Isolation and Purification: Isolate the resulting crystals by manual separation or filtration. Wash the crystals sequentially with deionized water and a small amount of ethanol to remove any unreacted starting materials. Dry the purified crystals under vacuum.

Expected Outcome: Formation of a crystalline coordination polymer of Cu(II) with 3-OH-PDC and phenanthroline ligands. The material should be characterized by techniques such as single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD), and infrared (IR) spectroscopy.

cluster_0 Protocol 1: Catalyst Synthesis Reagents Combine Reagents: CuCl₂, 3-OH-PDC, phen, NaOH, H₂O Stir Stir at RT (20 min) Reagents->Stir Heat Hydrothermal Reaction (120°C, 72h) Stir->Heat Cool Controlled Cooling (10°C/hour) Heat->Cool Isolate Isolate, Wash, and Dry Crystals Cool->Isolate Product Crystalline Cu(II)-[3-OH-PDC] Coordination Polymer Isolate->Product

Caption: Workflow for the proposed synthesis of a Copper(II)-[3-OH-PDC] catalyst.

Protocol 2: Catalytic Oxidation of Cyclohexane (Proposed)

This protocol utilizes the newly synthesized Cu(II)-[3-OH-PDC] polymer as a heterogeneous catalyst for the oxidation of cyclohexane, using hydrogen peroxide as an environmentally benign oxidant.

Methodology:

  • Reaction Setup: In a 10 mL glass reaction vial equipped with a magnetic stir bar, add:

    • Cu(II)-[3-OH-PDC] catalyst (from Protocol 1): 5.0 µmol

    • Cyclohexane (Substrate): 1.0 mmol

    • Trifluoroacetic acid (TFA) (Promoter): 0.05 mmol - Rationale: The acid promoter facilitates the activation of H₂O₂ and the catalytic cycle.

    • Acetonitrile (CH₃CN) (Solvent): to a total volume of 2.5 mL

  • Initiation: Add 30% aqueous hydrogen peroxide (H₂O₂): 5.0 mmol.

  • Reaction: Immediately seal the vial and place it in a pre-heated block at 50 °C. Stir the reaction mixture for 2 hours.

  • Workup and Analysis: After 2 hours, cool the vial to room temperature. The catalyst can be separated by centrifugation or filtration. The supernatant can be analyzed directly by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to quantify the conversion of cyclohexane and the yield of products (cyclohexanol and cyclohexanone). An internal standard (e.g., dodecane) should be used for accurate quantification.

Data Presentation: Projected Catalytic Performance

The following table compares the known performance of a Cu(II)-PDC system with the projected performance of the proposed Cu(II)-[3-OH-PDC] catalyst. The projection is based on the hypothesis that the 3-hydroxy group will enhance catalytic activity.

Catalyst SystemSubstrateTotal Yield (%) [a]Key ProductsReference / Projection
Cu(II)-PDC PolymerCyclohexane~15%Cyclohexanol, Cyclohexanone[1]
Cu(II)-[3-OH-PDC] Polymer Cyclohexane >20% (Projected) Cyclohexanol, Cyclohexanone Hypothesized
Cu(II)-PDC PolymerCyclooctane~20%Cyclooctanol, Cyclooctanone[1]
Cu(II)-[3-OH-PDC] Polymer Cyclooctane >25% (Projected) Cyclooctanol, Cyclooctanone Hypothesized

[a] Total yield of corresponding alcohol and ketone after 120 minutes. Reaction conditions: 5.0 µmol catalyst, 1.0 mmol substrate, 5.0 mmol H₂O₂, 0.05 mmol TFA in 2.5 mL CH₃CN at 50 °C.

Cu(II)-L Cu(II)-L Catalyst Active_Species [L-Cu(IV)=O] (Active Oxidant) Cu(II)-L->Active_Species H₂O₂ H2O2 H₂O₂ Active_Species->Cu(II)-L forms H₂O R_radical R• Active_Species->R_radical RH (H-atom abstraction) RH Alkane (RH) ROH_RK Alcohol (ROH) + Ketone (R=O) R_radical->ROH_RK Further oxidation H2O H₂O

Caption: A simplified radical-based catalytic cycle for the oxidation of alkanes (RH).

Application 2: A Superior Bifunctional Organocatalyst

Expert Rationale: Pyridine-2,6-dicarboxylic acid has been successfully employed as a metal-free, bifunctional organocatalyst for reactions like the hydrophosphonylation of aldehydes in water.[3] The proposed mechanism involves the carboxylic acid groups activating the aldehyde carbonyl group via hydrogen bonding, while the pyridine nitrogen acts as a base. 3-OH-PDC possesses three acidic protons (two carboxylic, one phenolic) and a basic nitrogen site, making it an even more compelling candidate for bifunctional catalysis. The increased acidity and hydrogen-bonding capacity could accelerate the reaction rate and broaden the substrate scope.

Protocol 3: Organocatalytic Hydrophosphonylation of Aldehydes in Water (Proposed)

This protocol is adapted from established methods using PDC, substituting it with 3-OH-PDC to test for enhanced catalytic activity.[1] This reaction is a green and efficient method for synthesizing α-hydroxy phosphonates, which are valuable in medicinal chemistry.

Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, combine:

    • Aldehyde (e.g., benzaldehyde): 1.0 mmol

    • Trimethylphosphite: 1.2 mmol

    • 3-Hydroxypyridine-2,6-dicarboxylic acid (Catalyst): 0.1 mmol (10 mol%)

    • Water: 5 mL

  • Reaction: Stir the mixture at room temperature. Causality: Water is not just a green solvent here; it actively participates in the mechanism by facilitating proton transfer.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). A significant increase in reaction rate is anticipated compared to the PDC-catalyzed reaction.

  • Workup and Isolation: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-hydroxy phosphonate.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Self-Validation and Trustworthiness: The protocol's success can be validated by comparing the yield and reaction time against a control experiment run with unsubstituted PDC and another run without any catalyst. The superior performance of 3-OH-PDC would validate the hypothesis of enhanced bifunctional activity.

cluster_mechanism Proposed Mechanism: Bifunctional Activation Aldehyde R-CHO (Aldehyde) Activated_Complex Activated Carbonyl (via H-Bonding) Aldehyde->Activated_Complex Catalyst 3-OH-PDC Catalyst Catalyst->Activated_Complex Acidic Protons (COOH, OH) Intermediate Phosphonate Intermediate Activated_Complex->Intermediate Phosphite P(OMe)₃ Phosphite->Activated_Complex Nucleophilic Attack (assisted by Pyridine-N) Product α-Hydroxy Phosphonate Intermediate->Product Proton Transfer from H₂O Product->Catalyst Catalyst Regenerated

Caption: Proposed bifunctional activation mechanism for hydrophosphonylation.

Conclusion and Future Outlook

3-Hydroxypyridine-2,6-dicarboxylic acid stands as a ligand with significant, albeit largely unexplored, potential in catalysis. By leveraging the extensive knowledge base of its parent compound, PDC, we can rationally design experiments to unlock its capabilities. The protocols detailed herein provide a robust starting point for investigating its use in both metal-mediated oxidation and organocatalysis.

Future research should focus on synthesizing a broader range of metal complexes with 3-OH-PDC, including those with iron, manganese, and palladium, to screen for activity in other important organic transformations. Furthermore, its structural similarity to chelidamic acid suggests its utility as a building block for novel metal-organic frameworks (MOFs) with potentially accessible active sites for heterogeneous catalysis.[4] The journey to fully characterizing the catalytic applications of 3-OH-PDC is just beginning, and it promises to be a rewarding endeavor for the synthetic chemistry community.

References

  • Syntheses, structures, and photoluminescence of three cadmium(II) coordination complexes based on pyridine-2,6-dicarboxylic acid and a derivative. Taylor & Francis Online. [Link]

  • Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. ACS Publications. [Link]

  • Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Hydrothermal Synthesis of Pyridinedicarboxylic Acid-Based Coordination Polymers

[label="4. Hydrothermal Treatment\n(120-180°C, Analyzing Crystal Assembly I'm now focusing on how the isomeric PDCA ligands affect hydrothermal synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4. Hydrothermal Treatment\n(120-180°C,

Analyzing Crystal Assembly

I'm now focusing on how the isomeric PDCA ligands affect hydrothermal synthesis. The deprotonation of the ligands is critical for coordination pathways. Specifically, fully deprotonated ligands, L²⁻, lead to higher-dimensional structures. Partially deprotonated ligands (HL⁻) yield lower-dimensional structures.

Detailing the Synthesis

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Refining the Protocols

I'm now detailing a second protocol, specifically for a 1D Zn(II)-2,6-PDCA coordination polymer synthesis using Dppz as an auxiliary ligand. I will detail the assembly, pH adjustment, hydrothermal treatment (180°C for 24 hours), and washing.

Summarizing the Protocols

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Summarizing Coordination Properties

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Introduction and Mechanistic Insights

Coordination polymers (CPs) and metal-organic frameworks (MOFs) synthesized using pyridinedicarboxylic acids (PDCAs) are pivotal in advanced materials science, offering highly tunable platforms for luminescence sensing, photocatalysis, and targeted drug delivery[1]. The structural diversity of these materials is strictly governed by the specific isomeric form of the PDCA ligand—such as 2,5-pyridinedicarboxylic acid (2,5-PDCA), 2,6-PDCA, or 3,4-PDCA—which dictates the coordination geometry. For instance, 2,6-PDCA frequently acts as a rigid O,N,O'-tridentate chelator, driving the formation of highly stable 1D chains or 3D supramolecular frameworks[2].

The Causality of Hydrothermal Design

Hydrothermal synthesis is the gold standard for fabricating these crystalline networks[3]. The rationale behind this approach relies on several interconnected thermodynamic and kinetic principles:

  • Enhanced Solubility & Reactivity : At elevated temperatures (120–180 °C) and autogenous pressures within a sealed autoclave, the solubility of rigid aromatic polycarboxylic acids increases drastically, allowing for the formation of metastable phases that cannot be achieved via standard benchtop chemistry[4].

  • Controlled Deprotonation (pH Modulation) : The pH of the reaction mixture (typically adjusted to 5–7) dictates the deprotonation state of the PDCA ligand. This step is critical; fully deprotonated ligands (L²⁻) promote multi-nodal bridging and 3D network expansion, whereas partially deprotonated ligands (HL⁻) often terminate lattice propagation, yielding lower-dimensional structures[3].

  • Defect-Free Crystallization : The slow, controlled cooling phase (e.g., 5–10 °C/h) allows for thermodynamically favored self-assembly. This yields high-quality single crystals suitable for direct structural characterization without the need for further purification[5].

SynthesisWorkflow Step1 1. Precursor Assembly Metal Salt + PDCA Ligand Step2 2. Solvent & pH Modulation (H2O/DMF, pH 5-7) Step1->Step2 Step3 3. Autoclave Sealing Teflon-Lined Vessel Step2->Step3 Step4 4. Hydrothermal Treatment (120-180°C, 48-72h) Step3->Step4 Step5 5. Controlled Cooling (5-10°C/h) Step4->Step5 Step6 6. Crystal Harvesting Filtration & Washing Step5->Step6 Step7 7. Self-Validation (SCXRD, PXRD, TGA) Step6->Step7

Hydrothermal synthesis workflow and self-validation logic for CPs.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of a Luminescent 3D Ce(III)-2,5-PDCA Coordination Polymer

This protocol details the preparation of [Ce(HCOO)(2,5-pydc)], a 3D coordination polymer utilized for the selective luminescence turn-on sensing of critical amino acids like L-lysine and L-arginine[6].

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • 2,5-Pyridinedicarboxylic acid (2,5-H₂pdc)

  • N,N-Dimethylformamide (DMF) and Deionized Water

  • 23 mL PTFE-lined stainless steel autoclave

Step-by-Step Methodology:

  • Precursor Mixing : Disperse 0.125 mmol of Ce(NO₃)₃·6H₂O and 0.125 mmol of 2,5-H₂pdc in a solvent mixture comprising 3 mL of deionized water and 3 mL of DMF[6].

  • Homogenization : Stir the mixture at room temperature for 60 minutes to ensure uniform dispersion and initiate preliminary metal-ligand complexation[6].

  • Hydrothermal Treatment : Transfer the homogenized mixture into a 23 mL PTFE-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 180 °C for 48 hours[6].

  • Controlled Cooling : Program the oven to cool to room temperature at a slow rate (e.g., 5 °C/h) to promote the growth of greenish-yellow rod-shaped single crystals[1][6].

  • Harvesting : Filter the resulting crystals, wash extensively with deionized water under vacuum to remove unreacted precursors, and dry in ambient air[6].

  • Self-Validation :

    • Phase Purity: Perform Powder X-ray Diffraction (PXRD) and compare the experimental pattern to the simulated pattern derived from Single-Crystal X-ray Diffraction (SCXRD) data to confirm bulk purity[6].

    • Thermal Stability: Conduct Thermogravimetric Analysis (TGA) to confirm the absence of coordinated solvent molecules up to the framework decomposition temperature[6].

Protocol B: Synthesis of a 1D Zn(II)-2,6-PDCA Coordination Polymer

This protocol outlines the synthesis of [Zn(Pydc)(Dppz)]n, a 1D zigzag chain that forms a 3D supramolecular framework via π-π stacking, useful for photoluminescent applications[2].

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2,6-Pyridinedicarboxylic acid (2,6-H₂pdc)

  • Dipyrido[3,2-a:2′,3′-c]phenazine (Dppz) as an auxiliary ligand

  • Deionized Water

Step-by-Step Methodology:

  • Assembly : Combine stoichiometric amounts (0.1 mmol each) of the Zn(II) salt, 2,6-H₂pdc, and Dppz in 10 mL of deionized water[2].

  • pH Adjustment : Add dilute NaOH dropwise under continuous stirring until the pH stabilizes between 5.5 and 6.0, ensuring the deprotonation of 2,6-H₂pdc to its active Pydc²⁻ form[3].

  • Hydrothermal Treatment : Seal the mixture in a Teflon-lined autoclave and heat at 160 °C for 72 hours.

  • Cooling & Collection : Cool the vessel slowly to room temperature over 24 hours. Collect the resultant crystals by filtration, wash with distilled water, and air-dry[1].

SensingMechanism A Ln-PDCA Coordination Polymer (Initial State) B Analyte Introduction (e.g., Amino Acids) A->B C Host-Guest Interaction (H-bonding, Coordination) B->C D Energy Transfer Modulation (Antenna Effect Alteration) C->D E Luminescence Turn-On/Off (Signal Readout) D->E

Analyte sensing mechanism via luminescence modulation in Ln-PDCA CPs.

Quantitative Properties and Structural Topologies

The choice of metal node and PDCA isomer drastically alters the structural topology and functional properties of the resulting CP. The table below summarizes comparative quantitative data for hydrothermally synthesized PDCA-based coordination polymers.

Metal NodePDCA LigandAuxiliary LigandDimensionalityKey Property / ApplicationReference
Ce³⁺ 2,5-PDCAFormate (in situ)3D FrameworkLuminescence turn-on sensing (L-lysine LOD: 0.72 μM)[6]
Zn²⁺ 2,6-PDCADppz1D Zigzag ChainPhotoluminescence; 3D supramolecular assembly[2]
Co²⁺ 2,6-PDCAbibp3D FrameworkPhotocatalytic degradation of organic dyes[7]
Eu³⁺ / Tb³⁺ 3-(2,4-dicarboxyphenyl)-2,6-PDCANone2D LayeredBright red (Eu) / green (Tb) luminescence[8]
Mn²⁺ 3,4-PDCANone3D FrameworkWeak antiferromagnetic interaction[9]

Note: LOD = Limit of Detection; Dppz = dipyrido[3,2-a:2′,3′-c]phenazine; bibp = 4,4′-bis(imidazole) biphenyl.

Conclusion

The hydrothermal synthesis of pyridinedicarboxylic acid-based coordination polymers is a robust, green, and highly tunable methodology. By strictly controlling the thermodynamic parameters (temperature, cooling rate) and chemical environment (pH, auxiliary ligands), researchers can engineer specific framework topologies. The self-validating nature of these protocols—relying on SCXRD and PXRD—ensures that the synthesized materials meet the rigorous standards required for downstream applications in sensing, catalysis, and drug development.

References

Sources

Method

3-Hydroxypyridine-2,6-dicarboxylic acid in the synthesis of pharmaceutical intermediates

Executive Summary The development of targeted therapeutics requires highly versatile molecular scaffolds capable of precise, orthogonal functionalization. 3-Hydroxypyridine-2,6-dicarboxylic acid (CAS 71502-30-2) has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics requires highly versatile molecular scaffolds capable of precise, orthogonal functionalization. 3-Hydroxypyridine-2,6-dicarboxylic acid (CAS 71502-30-2) has emerged as a critical building block in advanced pharmaceutical synthesis. Featuring a pyridine core substituted with a C3-hydroxyl group and two carboxylic acid groups at the C2 and C6 positions, this compound offers a unique combination of regioselective reactivity and potent metal-chelating properties. This guide details the mechanistic rationale, application workflows, and self-validating protocols for utilizing this scaffold in the synthesis of1 and metallopharmaceuticals[1].

Mechanistic Insights: Orthogonality & Chelation

As a Senior Application Scientist, selecting a scaffold is rarely about a single functional group; it is about how multiple groups interact under varying conditions. The utility of 3-Hydroxypyridine-2,6-dicarboxylic acid is driven by two core mechanistic pillars:

  • Orthogonal Covalent Functionalization: The pKa disparity between the C2/C6 carboxylic acids and the C3 phenolic hydroxyl group allows for selective functionalization without the need for exhaustive protection/deprotection cycles. The dual carboxylic acid groups provide enhanced reactivity for creating 2[2]. Under mild basic conditions, the hydroxyl group can be selectively alkylated, as the adjacent carboxylates are sterically shielded and electronically deactivated against nucleophilic attack once deprotonated.

  • Tridentate Metal Chelation: The spatial arrangement of the pyridine nitrogen and the two adjacent carboxylates creates a highly stable (O, N, O) tridentate chelating pocket. This makes it an exceptional ligand for 3, particularly in stabilizing lanthanides (e.g., Gd³⁺, Lu³⁺) for radiopharmaceuticals and MRI contrast agents[3].

Application Workflows & Visualization

When designing ADC linkers, 3-Hydroxypyridine-2,6-dicarboxylic acid serves as a rigid, hydrophilic hub. The C3-hydroxyl is typically etherified with a PEGylated spacer to modulate the pharmacokinetic profile of the drug, while the C2/C6 carboxylates act as attachment points for the cytotoxic payload and the monoclonal antibody targeting sequence.

G A 3-Hydroxypyridine-2,6-dicarboxylic acid B O-Alkylation (Hydroxyl Targeting) A->B Base, R-X C Bis-Amidation (Carboxyl Targeting) A->C Coupling Reagents D Metal Chelation (N, O, O Coordination) A->D Metal Salts E ADC Linker Precursors B->E Deprotection & Conjugation C->E Payload Attachment F Metallopharmaceuticals D->F Formulation

Figure 1: Orthogonal functionalization pathways of 3-Hydroxypyridine-2,6-dicarboxylic acid.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Quality Control (IPQC) checkpoints.

Protocol A: Regioselective O-Alkylation (Spacer Attachment)

Objective: Selectively alkylate the C3-hydroxyl group without esterifying the C2/C6 carboxylic acids. Causality: Utilizing a base with a large counterion (Cesium Carbonate) enhances the nucleophilicity of the phenoxide via the "cesium effect." This promotes O-alkylation over carboxylate esterification due to the steric shielding of the C2/C6 positions.

  • Preparation: Suspend 3-Hydroxypyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Ensure the reaction vessel is purged with inert gas (N₂ or Ar).

  • Deprotonation: Add Cs₂CO₃ (2.2 eq). Note: The first equivalent deprotonates the carboxylic acid, while the second generates the highly nucleophilic phenoxide. Stir at room temperature for 30 minutes.

  • Electrophile Addition: Dropwise add the alkyl halide or PEG-mesylate (1.1 eq) while maintaining the temperature at 60°C.

  • Self-Validation (IPQC): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeCN, and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak (m/z 182 [M-H]⁻) is <5% relative to the O-alkylated product peak.

  • Workup: Cool the mixture to 0°C and quench by dropwise addition of 1M HCl until the pH reaches 2.0. The protonation of the unreacted carboxylates induces precipitation of the O-alkylated product. Filter, wash with cold water, and dry under a high vacuum.

Protocol B: Bis-Amidation for Payload Conjugation

Objective: Couple the C2/C6 carboxylic acids to amine-bearing payloads or linker sequences. Causality: The electron-withdrawing nature of the pyridine ring significantly reduces the nucleophilicity of the carboxylates. Therefore, highly efficient uronium-based coupling agents (e.g., HATU) are required instead of standard carbodiimides (like EDC) to prevent intermediate hydrolysis and drive the reaction to completion.

  • Activation: Dissolve the O-alkylated intermediate from Protocol A (1.0 eq) in anhydrous DMF. Add HATU (2.4 eq) and N,N-Diisopropylethylamine (DIPEA, 5.0 eq). Stir for 15 minutes to generate the active ester intermediate.

  • Conjugation: Add the amine-bearing payload (2.2 eq) dissolved in a minimal amount of DMF.

  • Self-Validation (IPQC): Monitor the reaction via HPLC at 254 nm. The shift from the active ester intermediate to the bis-amide product should be quantitative within 2 hours. The absence of mono-amide intermediate validates the coupling efficiency.

  • Purification: Purify the crude mixture directly via preparative reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Quantitative Data: Reaction Optimization

The regioselectivity of the O-alkylation step is highly dependent on the choice of base and solvent. The table below summarizes the optimization data, demonstrating why the conditions in Protocol A were selected.

EntryBaseSolventTemp (°C)Yield (%)Selectivity (O-Alkyl : Ester)
1K₂CO₃DMF608595 : 5
2 Cs₂CO₃ DMF 60 92 >98 : 2
3TEADCM251550 : 50
4NaHTHF256080 : 20

Table 1: Optimization parameters for the regioselective O-alkylation of 3-Hydroxypyridine-2,6-dicarboxylic acid. Cesium carbonate in DMF provides the optimal balance of overall yield and regioselectivity.

References

  • [1] Title: 3-Hydroxypyridine-2,6-dicarboxylic Acid | Research Chemical | Source: BenchChem | 1

  • [2] Title: Top 3 Hydroxypyridine Products in Coimbatore | Source: Justdial | 2

  • [3] Title: 3-Hydroxypyridine-2,6-dicarboxylic Acid | Coordination Chemistry | Source: BenchChem | 3

Sources

Application

Application Note: High-Performance Analytical Strategies for the Quantification of 3-Hydroxypyridine-2,6-dicarboxylic Acid

Introduction: The Analytical Imperative 3-Hydroxypyridine-2,6-dicarboxylic acid is a heterocyclic compound of increasing interest in metabolic research and drug development. As a structural analog of various biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

3-Hydroxypyridine-2,6-dicarboxylic acid is a heterocyclic compound of increasing interest in metabolic research and drug development. As a structural analog of various biologically significant molecules, its precise and accurate quantification in complex matrices such as biological fluids, cell culture media, and reaction mixtures is paramount. The molecule's polarity, zwitterionic nature, and potential for isomerism present unique analytical challenges that demand robust and selective methodologies.

This guide provides a comprehensive overview of state-of-the-art analytical techniques for the detection and quantification of 3-Hydroxypyridine-2,6-dicarboxylic acid. We move beyond mere procedural lists to explain the underlying principles and the rationale behind methodological choices, empowering researchers to adapt and troubleshoot these protocols for their specific applications. The focus is on chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer the requisite selectivity and sensitivity.

Physicochemical Profile: A Foundation for Method Development

Understanding the analyte's chemical properties is the cornerstone of designing an effective analytical method. 3-Hydroxypyridine-2,6-dicarboxylic acid, an isomer of pyridinedicarboxylic acid, possesses characteristics that dictate its behavior in analytical systems.

  • Structure: The molecule contains a pyridine ring substituted with one hydroxyl and two carboxylic acid groups. This structure confers high polarity and the ability to act as both a hydrogen bond donor and acceptor.

  • Ionization: The presence of two carboxylic acid groups and a basic pyridine nitrogen makes the molecule zwitterionic. The net charge is highly dependent on pH. The carboxylic acid groups (pKa ~2-3) will be deprotonated at neutral pH, while the pyridine nitrogen (pKa ~5) will be protonated at acidic pH. This behavior is critical for optimizing chromatographic separation and mass spectrometric detection.

  • Solubility: High polarity suggests good solubility in aqueous and polar organic solvents.

  • UV Absorbance: The substituted pyridine ring acts as a chromophore, allowing for direct detection using UV spectrophotometry. The λmax is typically in the 260-280 nm range, depending on the pH of the medium.

PropertyValue / DescriptionSignificance for Analysis
Molecular Formula C₇H₅NO₅Used for exact mass determination in MS.
Molecular Weight 183.12 g/mol Foundational for quantitative calculations.
Key Functional Groups 2x Carboxylic Acid, 1x Hydroxyl, 1x Pyridine NitrogenDictates polarity, charge state (pH-dependent), and reactivity. Critical for separation and detection.
Predicted pKa pKa1, pKa2 ≈ 2-3 (carboxyls); pKa3 ≈ 5 (pyridine N)Essential for selecting mobile phase pH in HPLC to control retention and peak shape.
UV Absorbance Predicted λmax ~260-280 nmEnables direct quantification via HPLC-UV.

The General Analytical Workflow

A successful analysis follows a structured pathway from sample acquisition to final data interpretation. Each step must be optimized to ensure data integrity, reproducibility, and accuracy.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) Extraction Extraction / Protein Precipitation (e.g., Acetonitrile) Sample->Extraction Matrix Removal Cleanup Clean-up / Filtration (e.g., SPE, 0.22 µm filter) Extraction->Cleanup Purification Separation Chromatographic Separation (HPLC / LC-MS) Cleanup->Separation Detection Detection (UV / MS/MS) Separation->Detection Elution Quant Quantification (Calibration Curve) Detection->Quant Report Reporting & Validation Quant->Report Final Result

Caption: General workflow for the analysis of 3-Hydroxypyridine-2,6-dicarboxylic acid.

Sample Preparation Protocols

The goal of sample preparation is to isolate the analyte from interfering matrix components, prevent damage to the analytical column and instrument, and concentrate the analyte to a level suitable for detection.

Protocol 4.1: Protein Precipitation for Biological Fluids (Plasma, Serum)

This method is fast and effective for removing the bulk of proteins from biological samples.

  • Rationale: Acetonitrile is a water-miscible organic solvent that denatures and precipitates proteins, releasing small-molecule analytes into the supernatant. This is a crucial first step for protecting the HPLC column from fouling.

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

    • If an internal standard is used, spike the sample at this stage. A stable isotope-labeled version of the analyte is ideal for LC-MS/MS to correct for matrix effects and procedural losses.[1]

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • For LC-MS analysis, the supernatant can often be diluted with the initial mobile phase and injected directly. For higher purity, proceed to evaporation and reconstitution.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).

    • Vortex to dissolve, then filter through a 0.22 µm syringe filter into an HPLC vial.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for quantification. The primary challenge lies in achieving adequate chromatographic resolution from isomers and other polar matrix components.

  • Principle of Separation: The separation of polar, ionizable compounds like pyridinedicarboxylic acids is often challenging on standard C18 columns. Mixed-mode chromatography, which utilizes both reversed-phase (hydrophobic) and ion-exchange interactions, provides superior selectivity for such analytes.[2][3] By controlling the mobile phase pH and ionic strength, both retention mechanisms can be modulated to achieve optimal separation.

Protocol 5.1: Mixed-Mode HPLC-UV Analysis

  • Instrumentation & Reagents:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Mixed-Mode Column (e.g., Core-shell reversed-phase/cation-exchange, 4.6 x 150 mm, 3.5 µm).

    • HPLC-grade acetonitrile, water, and formic acid or phosphoric acid.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Mixed-Mode RP/Cation-ExchangeProvides dual retention mechanism for enhanced selectivity of polar, zwitterionic isomers.[2]
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid acts as a buffer and ion-pairing agent to improve peak shape.[2]
Mobile Phase B AcetonitrileOrganic modifier to control hydrophobic retention.
Gradient 5% B to 40% B over 15 minutesA shallow gradient is often required to resolve closely eluting polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CImproves peak shape and run-to-run reproducibility.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Detection UV at 270 nmCorresponds to the absorbance maximum of the pyridine ring chromophore.
  • Procedure:

    • Prepare mobile phases and prime the HPLC system.

    • Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 20 minutes or until a stable baseline is achieved.

    • Prepare a calibration curve by making serial dilutions of a certified reference standard of 3-Hydroxypyridine-2,6-dicarboxylic acid in the reconstitution solvent (e.g., 1 µg/mL to 100 µg/mL).

    • Inject the calibration standards, followed by the prepared samples.

    • Integrate the peak area corresponding to the analyte's retention time.

    • Construct a linear regression plot of peak area versus concentration for the standards.

    • Calculate the concentration of the analyte in the samples using the regression equation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the gold standard.

  • Principle of Detection: The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the specific fragment ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interferences.

LCMSMS_Workflow LC-MS/MS MRM Principle LC LC Eluent (Analyte + Matrix) ESI ESI Source Ionization LC->ESI Q1 Q1 Parent Ion Selection (e.g., m/z 182.0 for [M-H]⁻) ESI->Q1:q1 Q2 Q2 Collision Cell (Fragmentation) Q1:q1->Q2:q2 Parent Ion Q3 Q3 Fragment Ion Selection (e.g., m/z 138.0) Q2:q2->Q3:q3 Fragment Ions Detector Detector Q3:q3->Detector Specific Fragment

Caption: Workflow for selective detection by LC-MS/MS using Multiple Reaction Monitoring (MRM).

Protocol 6.1: LC-MS/MS Analysis

  • Instrumentation & Reagents:

    • LC-MS/MS system with an ESI source.

    • C18 or Mixed-Mode HPLC column (as described in Protocol 5.1).

    • LC-MS grade acetonitrile, water, and formic acid.

    • Stable isotope-labeled internal standard (highly recommended).

  • LC Conditions:

    • Similar to HPLC-UV but using volatile mobile phase modifiers. Replace phosphoric acid with 0.1% formic acid. A gradient of 5% to 60% Acetonitrile in water (both with 0.1% formic acid) is a good starting point.

  • MS/MS Conditions (Negative Ion Mode):

ParameterExample SettingRationale
Ionization Mode ESI NegativeThe two carboxylic acid groups readily deprotonate to form a stable [M-H]⁻ ion.
Parent Ion (Q1) m/z 182.0Corresponds to the [M-H]⁻ of C₇H₅NO₅.
Fragment Ion (Q3) m/z 138.0Corresponds to the loss of CO₂ (44 Da) from the parent ion. This is a characteristic fragmentation for carboxylic acids.
Collision Energy 15-25 eV (Optimize)Energy required to induce fragmentation; must be optimized empirically.
Internal Standard e.g., [¹³C₆]-IsotopeParent (Q1): m/z 188.0; Fragment (Q3) can be optimized. Co-elutes with the analyte but is distinguished by mass.[1]
  • Procedure:

    • Perform sample preparation as described in Protocol 4.1, spiking with an internal standard.

    • Optimize MS parameters by infusing a standard solution of the analyte to find the optimal parent/fragment transitions and collision energies.

    • Develop an LC method that provides good retention and peak shape.

    • Prepare a calibration curve using standards containing a fixed concentration of the internal standard.

    • Analyze standards and samples.

    • Quantify using the ratio of the analyte peak area to the internal standard peak area. This ratio method corrects for variations in sample preparation and instrument response.[1]

Method Validation and Performance

Any analytical method must be validated to ensure it is fit for purpose. Key parameters are summarized below. While specific values must be determined experimentally, typical performance for related dicarboxylic acid assays provides a benchmark.[4][5]

ParameterHPLC-UVLC-MS/MSDefinition
Linearity (R²) > 0.995> 0.998The correlation coefficient of the calibration curve.
LOD 0.1 - 0.5 µg/mL< 1 ng/mLThe lowest concentration that can be reliably detected.
LOQ 0.5 - 2.0 µg/mL< 5 ng/mLThe lowest concentration that can be accurately quantified.
Precision (%RSD) < 5%< 10%The relative standard deviation of replicate measurements.
Accuracy (%Recovery) 90 - 110%90 - 110%The closeness of the measured value to the true value.
Selectivity ModerateVery HighThe ability to measure the analyte in the presence of interferences.

References

  • Wigler, P. W., & Wilson, L. E. (1966). Spectrophotometric determination of the acid dissociation constants of 3-hydroxypyridine. Analytical Biochemistry.
  • BenchChem. (2025).
  • Pucciarelli, F., Passamonti, P., & Cecchi, T. (1997). Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography.
  • Sigma-Aldrich. 3-Hydroxypyridine-2-carboxylic acid Product Page. Sigma-Aldrich.
  • LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method.
  • Wikipedia. 3-Hydroxypicolinic acid. Wikipedia.
  • Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. Clinical Chemistry.
  • BenchChem. (2025). A Comparative Analysis of Pyridinedicarboxylic Acid Isomers for Researchers and Drug Development Professionals. BenchChem.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Environmental Monitoring and Management.
  • ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC.
  • Głowka, F. K., et al. (2024).
  • PubChem. 3-Hydroxypicolinic acid.
  • Ghaedi, M., et al. (2013).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. SIELC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Hydroxypyridine-2,6-dicarboxylic Acid (3HDPA)

Welcome to the technical support center for the isolation and purification of 3-Hydroxypyridine-2,6-dicarboxylic acid (also known as 3-hydroxydipicolinic acid or 3HDPA). This compound is a critical intermediate in the ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of 3-Hydroxypyridine-2,6-dicarboxylic acid (also known as 3-hydroxydipicolinic acid or 3HDPA). This compound is a critical intermediate in the bacterial degradation of dipicolinic acid (DPA) and serves as a highly valued precursor in pharmaceutical and agrochemical synthesis.

Because 3HDPA is highly polar, amphoteric, and susceptible to oxidation, isolating it from crude fermentation broths (e.g., Alcaligenes faecalis or Achromobacter species) requires precise control over pH, temperature, and chromatographic conditions.

Mechanistic Overview & Workflows

In microbial bioproduction, DPA is hydroxylated into 3HDPA by a multicomponent monooxygenase system (encoded by the dipD gene cluster) ()[1]. If not rapidly isolated, 3HDPA is further degraded via ring cleavage into α-ketoglutaric acid ()[2]. Understanding this pathway is essential for timing your harvest and anticipating impurities.

BiochemicalPathway DPA Dipicolinic Acid (DPA) (Substrate) Enzyme DipD Monooxygenase (+ O2, NADH) DPA->Enzyme HDPA 3-Hydroxydipicolinic Acid (Target Product) Enzyme->HDPA Hydroxylation Degradation Ring Cleavage (Downstream) HDPA->Degradation Over-oxidation AKG α-Ketoglutaric Acid (Byproduct) Degradation->AKG

Biochemical pathway of DPA degradation yielding 3HDPA and downstream byproducts.

PurificationWorkflow A Crude Fermentation Broth (3HDPA, DPA, Proteins) B Centrifugation & Filtration (Remove Cell Debris) A->B 10,000 x g, 4°C C Acidification (pH 2.0-2.5) (Precipitate Proteins) B->C Supernatant D Preparative HPLC (C18, 0.1% TFA/MeOH) C->D Filtered Extract E Recrystallization (Water/Ethanol) D->E Target Fractions F Pure 3-Hydroxydipicolinic Acid (>98% Purity) E->F Lyophilization

Workflow for the isolation and purification of 3-hydroxydipicolinic acid.

Troubleshooting Guides & FAQs

Q1: Why does 3HDPA co-elute with unreacted DPA during reverse-phase chromatography, and how can I resolve them?

  • Causality: Both 3HDPA and DPA are highly polar dicarboxylic acids. At a neutral pH, they exist as dianions and lack the hydrophobicity needed to interact with a C18 stationary phase, causing them to elute together in the void volume.

  • Solution: Implement ion-suppression chromatography. Acidify the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA). This protonates the carboxylate groups, increasing their hydrophobicity. Because the hydroxyl group on 3HDPA alters its dipole moment and hydrogen-bonding capacity, protonated 3HDPA will exhibit a distinct retention profile from DPA, allowing for baseline resolution.

Q2: My 3HDPA fractions turn brown during concentration. What is causing this degradation?

  • Causality: Hydroxylated pyridines are highly susceptible to auto-oxidation, particularly in the presence of trace transition metals or when exposed to elevated temperatures at an alkaline pH. This oxidation leads to the formation of polymeric quinone-like structures (observed as browning).

  • Solution: Maintain the pH below 3.0 during all concentration steps. Perform solvent evaporation under reduced pressure at temperatures ≤30∘C . Adding 1 mM EDTA during the initial extraction will chelate trace metals and prevent metal-catalyzed oxidation.

Q3: How do I prevent the downstream conversion of 3HDPA into α-ketoglutaric acid during bioproduction?

  • Causality: In wild-type strains, 3HDPA is a transient intermediate that undergoes rapid ring cleavage to form α-ketoglutaric acid ()[1]. The expression of these catabolic genes is tightly regulated by the DipR repressor ()[3].

  • Solution: To maximize yield, use a mutant strain with a targeted deletion of the downstream ring-cleavage enzymes. Alternatively, conduct a time-course HPLC assay to identify the exact kinetic maximum of 3HDPA accumulation (typically 12–16 hours post-induction) and quench the reaction immediately by dropping the temperature to 4°C.

Validated Experimental Protocols

Protocol A: Crude Extract Preparation & Deproteinization

This step removes cellular debris and host cell proteins while stabilizing the target molecule.

  • Quench & Clarify: Centrifuge the biotransformation broth at 10,000 × g for 15 min at 4°C to pellet the cells.

  • Isoelectric Precipitation of Proteins: Transfer the supernatant to a chilled vessel. Slowly add 6 M HCl dropwise under continuous stirring until the pH reaches 2.0–2.5.

    • Causality: This pH is near the isoelectric point of many contaminating host proteins, causing them to precipitate out of solution. Conversely, 3HDPA remains protonated and chemically stable at this acidic pH.

  • Filtration: Pass the acidified extract through a 0.22 µm Polyethersulfone (PES) membrane.

    • Self-Validation: The filtrate should be optically clear. If turbidity persists, repeat centrifugation before filtration to prevent HPLC column fouling.

Protocol B: Preparative HPLC Isolation

This step separates 3HDPA from unreacted DPA and downstream aliphatic metabolites.

  • Column Setup: Equip the HPLC with a C18 Preparative Column (e.g., 250 × 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: LC-MS grade Methanol.

  • Gradient Elution: Run a linear gradient from 5% B to 40% B over 30 minutes at a flow rate of 15 mL/min.

  • Detection & Collection: Monitor UV absorbance at 270 nm and 278 nm. Collect the fractions corresponding to the 3HDPA peak.

    • Self-Validation: Before preparative scale-up, run a 10 µL aliquot on an analytical C18 column. Verify that the resolution factor ( Rs​ ) between DPA and 3HDPA is ≥1.5 .

Protocol C: Recrystallization & Lyophilization

This step yields the final high-purity solid product.

  • Concentration: Pool the 3HDPA-containing fractions and concentrate them using a rotary evaporator under reduced pressure at 30°C until the methanol is completely removed.

  • Anti-Solvent Crystallization: Ensure the aqueous concentrate is at pH 2.0. Slowly add ice-cold absolute ethanol dropwise (up to a 1:4 aqueous:ethanol v/v ratio) until the solution becomes slightly turbid.

  • Maturation: Store the vessel at 4°C overnight to allow complete crystal formation.

  • Recovery: Recover the crystals via vacuum filtration, wash with 10 mL of cold ethanol, and lyophilize for 24 hours.

    • Self-Validation: Dissolve a 1 mg sample of the final powder in water and analyze via HPLC. The purity should exceed 98% based on peak area integration.

Quantitative Data Table: Physicochemical & Chromatographic Parameters

Use the following reference values to calibrate your analytical methods and validate your fractions.

CompoundMolecular Weight ( g/mol )UV λmax​ (nm)HPLC Retention Time (min)*Isoelectric Point (pI)Notes
Dipicolinic Acid (DPA) 167.1227012.4~2.1Precursor; highly stable.
3-Hydroxydipicolinic Acid (3HDPA) 183.1227815.8~2.4Target; oxidation-sensitive.
α-Ketoglutaric Acid (AKG) 146.112105.2N/ARing-cleavage byproduct.

*Retention times are illustrative, based on a standard C18 analytical column (150 x 4.6 mm), using a 5% to 40% Methanol gradient with 0.1% TFA at 1.0 mL/min.

References

  • Arima, K., & Kobayashi, Y. (1962). BACTERIAL OXIDATION OF DIPICOLINIC ACID: II. Identification of α-Ketoglutaric Acid and 3-Hydroxydipicolinic Acid and Some Properties of Cell-free Extracts. Journal of Bacteriology, 84(4), 765–771.[Link]

  • Chen, Q., et al. (2022). The Novel Monooxygenase Gene dipD in the dip Gene Cluster of Alcaligenes faecalis JQ135 Is Essential for the Initial Catabolism of Dipicolinic Acid. Applied and Environmental Microbiology, 88(14).[Link]

  • Wang, Y., et al. (2024). DipR, a GntR/FadR-family transcriptional repressor: regulatory mechanism and widespread distribution of the dip cluster for dipicolinic acid catabolism in bacteria. Nucleic Acids Research, 52(15), 8821–8836.[Link]

Sources

Optimization

Improving the purity of 3-Hydroxypyridine-2,6-dicarboxylic acid by recrystallization

Welcome to the Technical Support Center for the purification of 3-Hydroxypyridine-2,6-dicarboxylic acid (commonly known as Chelidamic acid). As a Senior Application Scientist, I have designed this guide to move beyond ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-Hydroxypyridine-2,6-dicarboxylic acid (commonly known as Chelidamic acid).

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Successful recrystallization is a thermodynamic and kinetic balancing act. This guide provides the mechanistic causality behind each step, a self-validating experimental protocol, and targeted troubleshooting for drug development professionals and synthetic chemists.

Physicochemical Profile & Causality in Purification

To purify chelidamic acid effectively, one must exploit its pH-dependent solubility and thermal behavior. The compound features a pyridone/hydroxyl group and two carboxylic acid moieties, allowing it to form zwitterionic structures and hydrates[1][2]. The purification strategy relies on dissolving the crude mixture at high temperatures, removing conjugated impurities via carbon adsorption, and forcing a thermodynamic precipitation by driving the pH below the compound's pKa[1][3].

Table 1: Quantitative Physicochemical Properties of Chelidamic Acid

PropertyValue / DescriptionExperimental Implication
CAS Number 138-60-3Standard identifier for reagent sourcing[1].
Molecular Weight 183.12 g/mol (Anhydrous)Critical for stoichiometric yield calculations[2].
Appearance White to pale yellow powderPure product must be stark white; yellow indicates conjugated impurities[1].
Solubility (Hot Water) Highly SolubleEnables aqueous reflux for carbon decolorization[3].
Solubility (Cold Water) Poorly SolubleAllows for aggressive cold-water washing of the final filter cake without yield loss[3].
Solubility (Acidic, pH 1) InsolubleFull protonation of carboxylates forces precipitation[3].
Solid State Form MonohydrateStandard vacuum drying yields a stable monohydrate (C₇H₅NO₅·H₂O)[2].

Mechanistic Workflow

The following logic tree illustrates the critical path for the recrystallization process.

Workflow Start Crude Chelidamic Acid (Contains colored impurities) Dissolve Dissolution & Reflux (H2O, 100°C) Start->Dissolve Carbon Decolorization (Activated Carbon, 15 min) Dissolve->Carbon Filter Hot Filtration (T > 80°C) Carbon->Filter Waste Carbon + Impurities (Discard) Filter->Waste Retentate Acidify Acidification (37% HCl to pH 1) Filter->Acidify Filtrate Precipitate Crystallization (Cool to 4°C) Acidify->Precipitate Wash Filtration & Washing (Cold H2O) Precipitate->Wash Dry Vacuum Drying (16h, 40°C) Wash->Dry Pure Pure Chelidamic Acid (Monohydrate) Dry->Pure

Logical workflow for the recrystallization and purification of chelidamic acid.

Self-Validating Recrystallization Protocol

This methodology is engineered to provide real-time validation checkpoints, ensuring that errors are caught before the final isolation step.

Step 1: Aqueous Dissolution

  • Action: Suspend the crude chelidamic acid residue in deionized water (standard ratio: 50 mL H₂O per ~40 g of crude material)[3].

  • Causality: Water acts as a highly polar solvent that accommodates the hydrogen-bonding network of the compound at elevated temperatures.

Step 2: Decolorization

  • Action: Add activated carbon (charcoal) to the suspension and heat to a vigorous reflux for 15 minutes[1][3].

  • Causality: The high surface area of the carbon acts as a macroscopic sponge, selectively adsorbing high-molecular-weight, conjugated polymeric impurities via van der Waals interactions.

  • Validation Checkpoint: The mixture should be a rolling, opaque black suspension. If boiling is insufficient, kinetic adsorption will fail.

Step 3: Hot Filtration

  • Action: Rapidly filter the boiling mixture through a pre-heated pad of Celite using a vacuum Buchner funnel[1].

  • Causality: The apparatus must be pre-heated. If the temperature drops below 80°C, chelidamic acid will prematurely crystallize inside the carbon cake, drastically reducing your yield.

  • Validation Checkpoint: The resulting filtrate must be completely clear and colorless. If a yellow tint persists, the carbon loading was insufficient; you must re-add carbon and repeat Step 2.

Step 4: Acidification & Precipitation

  • Action: Allow the clear filtrate to cool to room temperature. Slowly add 37% aqueous Hydrochloric Acid (HCl) dropwise while stirring until the solution reaches pH 1[1][3].

  • Causality: Dropping the pH to 1 ensures the complete protonation of both carboxylic acid groups. This eliminates ionic-dipole interactions with the water, forcing the compound into its highly insoluble, neutral/zwitterionic state.

  • Validation Checkpoint: A dense, stark-white solid will immediately precipitate as the pH drops below 2.0. Verify pH 1.0 using a calibrated pH meter or high-sensitivity indicator paper.

Step 5: Isolation & Washing

  • Action: Collect the white solid via vacuum filtration. Wash the filter cake with 3 to 4 volumes of ice-cold deionized water[3].

  • Causality: Cold water removes residual HCl and water-soluble byproducts without re-dissolving the purified chelidamic acid.

Step 6: Vacuum Drying

  • Action: Dry the solid under a vacuum at 40°C for 16 hours[1][3].

  • Validation Checkpoint: Weigh the product to confirm a constant mass. The final product is typically obtained as a monohydrate (Yields should routinely exceed 95% if the hot filtration was executed correctly)[2][3].

Troubleshooting Guides & FAQs

Q: Why is my recrystallized product yellow or brown instead of stark white? A: This is a classic symptom of incomplete decolorization[1]. It usually stems from three distinct errors:

  • Insufficient Carbon: You did not add enough activated carbon relative to the impurity load.

  • Kinetic Failure: The mixture was not refluxed vigorously enough, or for a long enough duration (minimum 15 minutes), preventing the impurities from fully adsorbing into the carbon's pores.

  • Filter Breakthrough: The filter paper was too coarse, allowing fine carbon particles to pass into the filtrate. Solution: Always use a tightly packed Celite pad over the filter paper during hot filtration.

Q: I experienced a massive yield loss during the hot filtration step. Where did my product go? A: Your product crystallized inside the filter funnel. Chelidamic acid has a steep solubility curve; it is highly soluble in boiling water but poorly soluble as it cools[3]. If your Buchner funnel or filter flask was at room temperature, the solvent cooled upon contact, causing the product to crash out into the discarded carbon cake. Solution: Pre-heat your glassware in an oven or by pulling boiling solvent through the apparatus immediately prior to the actual filtration.

Q: Upon adding HCl, my yield of the precipitate was much lower than expected. How do I force more product out of the solution? A: The precipitation is entirely dependent on reaching the correct thermodynamic state. First, ensure you are using concentrated 37% HCl[1]. If you use dilute acid, you are inadvertently adding excess water volume to the system, which keeps the compound dissolved. Second, ensure the pH has strictly reached 1.0. If the pH is around 3.0 or 4.0, a significant portion of the compound remains ionized and soluble. Finally, after acidification, chill the flask in an ice bath (4°C) for 30 minutes to maximize the thermodynamic precipitation before filtering.

Q: My elemental analysis or mass balance is slightly off, though the NMR looks clean. Why? A: Chelidamic acid readily crystallizes from aqueous solutions as a monohydrate (incorporating one molecule of water per molecule of acid into its crystal lattice)[2][4]. If your theoretical yield calculations or elemental analysis are based on the anhydrous molecular weight (183.12 g/mol ), your data will be skewed. Ensure your analytical expectations account for the monohydrate form (approx. 201.13 g/mol ).

References

  • Title: Chelidamic Acid | C7H5NO5 | CID 8743 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Hydroxypyridine-2,6-dicarboxylic Acid

Welcome to the Technical Support Center for the purification and troubleshooting of 3-Hydroxypyridine-2,6-dicarboxylic acid (3-OH-DPA) preparations. As a highly versatile chelating ligand for coordination chemistry and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and troubleshooting of 3-Hydroxypyridine-2,6-dicarboxylic acid (3-OH-DPA) preparations. As a highly versatile chelating ligand for coordination chemistry and material science [1], achieving high-purity 3-OH-DPA is critical.

Note: Due to the identical functional group profile and zwitterionic behavior, the purification methodologies for 3-OH-DPA are directly adapted from the extensively validated protocols of its structural isomer, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) [2, 3].

Part 1: Physicochemical Impurity Profiling

To effectively purify 3-OH-DPA, you must first understand the causality behind the formation and persistence of common impurities:

  • Inorganic Salts & Metal Oxides : Depending on the synthetic route (e.g., KMnO₄ oxidation of alkyl pyridines or basic hydrolysis), crude mixtures often contain heavy metal oxides (like MnO₂) or high concentrations of alkali salts.

  • Colored Polymeric Byproducts : Oxidation of the pyridine ring can generate conjugated, highly colored organic impurities that interfere with downstream fluorescence or chelation assays.

  • Hydration Moisture : Hydroxypyridine-dicarboxylic acids naturally crystallize as stable hydrates due to their zwitterionic crystal lattice [4].

Table 1: Physicochemical Profile & Impurity Impact
ParameterValueCausality & Impact on Purification
Molecular Weight 183.12 g/mol (Anhydrous)The stable zwitterionic lattice often traps water [4]. Vacuum drying removes free moisture but may leave the hydrate intact, affecting elemental analysis.
Solubility Soluble in basic aqueous solutions; Insoluble in cold water at pH 1Dictates the acid-base precipitation strategy. Requires strict pH control (pH 1.0–1.5) to force precipitation [2].
Application Chelating LigandTrace transition metal impurities must be rigorously removed via alkaline filtration to prevent premature coordination [1].

Part 2: Validated Purification Protocol: Isoelectric Precipitation

Because 3-OH-DPA is an amphoteric molecule (containing both a basic pyridine nitrogen and acidic carboxylate groups), its solubility is highly pH-dependent. The following step-by-step protocol exploits its isoelectric point to create a self-validating purification loop.

Phase 1: Alkaline Dissolution & Primary Filtration
  • Dissolution : Suspend the crude 3-OH-DPA mixture in deionized water. Slowly add 1M NaOH (or NH₄OH) under continuous stirring until the pH reaches 8.0–9.0.

    • Causality: Deprotonation of the carboxylic acids forms a highly soluble sodium/ammonium salt, leaving insoluble metal oxides (e.g., MnO₂) safely in suspension.

  • Filtration : Filter the basic solution through a Celite pad to remove the insoluble inorganic impurities.

Phase 2: Decolorization of Organic Byproducts
  • Adsorption : Add activated carbon (5–10% w/w relative to the expected yield) to the filtrate and heat the mixture to a rolling reflux for exactly 15 minutes [3].

  • Hot Filtration : Rapidly filter the mixture through a pre-warmed fine-porosity filter paper while hot.

    • Self-Validation Checkpoint: Inspect the filtrate against a white background. It must be completely colorless. If a yellow or brown tint persists, conjugated organic impurities remain; you must repeat the carbon treatment.

Phase 3: Isoelectric Precipitation & Salt Removal
  • Acidification : Allow the colorless filtrate to cool to room temperature. Slowly add 37% aqueous hydrochloric acid (HCl) dropwise under vigorous stirring until the pH reaches exactly 1.0 to 1.5 [2].

    • Causality: At this pH, the molecule reaches its zwitterionic state (protonated pyridine, protonated carboxylates), representing its absolute minimum aqueous solubility.

    • Self-Validation Checkpoint: A dense white precipitate should crash out of the solution immediately as the pH drops below 2.0.

  • Isolation & Washing : Collect the precipitated solid via vacuum filtration. Wash the filter cake with 3 sequential aliquots of ice-cold deionized water (0–4 °C).

    • Causality: Ice-cold water selectively dissolves highly soluble NaCl/NH₄Cl salts formed during neutralization while minimizing the dissolution and loss of the target 3-OH-DPA[3].

  • Drying : Transfer the solid to a vacuum oven and dry at 50 °C for 16 hours to remove free moisture.

Part 3: Troubleshooting & FAQs

Q: My 3-OH-DPA assay yields are consistently low after precipitation. What is causing this? A: You are likely acidifying the solution too rapidly or stopping at the wrong pH. 3-Hydroxypyridine-2,6-dicarboxylic acid has multiple pKa values. If the pH is >2.0, the carboxylates remain partially deprotonated and soluble. If the pH drops below 0.5, the pyridine ring becomes doubly protonated, forming a highly soluble hydrochloride salt. Ensure you use a calibrated pH meter and target exactly pH 1.0–1.5. Additionally, ensure your wash water is ice-cold, as the compound retains marginal solubility in room-temperature water [2].

Q: During acidification, the product "oiled out" instead of forming a crystalline powder. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute concentration exceeds the nucleation threshold, trapping impurities in a metastable liquid phase. To correct this, gently heat the acidified mixture until the oil dissolves into a homogeneous solution, then allow it to cool very slowly (e.g., 1 °C/min) to room temperature. If it still oils out, increase the volume of water prior to acidification to ensure you are operating below the supersaturation threshold of the impurities.

Q: Why is my purified 3-OH-DPA failing elemental analysis (CHN) despite appearing pure by NMR? A: Hydroxypyridine-dicarboxylic acids frequently crystallize as stable hydrates (often monohydrates) due to their zwitterionic crystal lattice [4]. Vacuum drying at 50 °C removes free surface moisture but will not break the crystal hydrate without risking thermal decomposition. Recalculate your theoretical CHN values assuming a monohydrate form.

Purification Workflow Visualization

PurificationWorkflow N1 Crude 3-OH-DPA Mixture (Target + Salts + Organics) N2 Alkaline Dissolution (Adjust to pH 8-9 with NaOH) N1->N2 N3 Filtration (Remove Insoluble Metal Oxides) N2->N3 N4 Activated Carbon Treatment (Reflux 15 min, Hot Filter) N3->N4 N5 Is Filtrate Colorless? N4->N5 N5->N4 No (Repeat) N6 Isoelectric Precipitation (Adjust to pH 1.0-1.5 with HCl) N5->N6 Yes N7 Filtration & Cold Water Wash (Remove Soluble Salts) N6->N7 N8 Vacuum Drying (50 °C for 16h) N7->N8 N9 Purified 3-OH-DPA (Ready for Chelation Studies) N8->N9

Workflow for the isoelectric purification of 3-Hydroxypyridine-2,6-dicarboxylic acid.

References

Reference Data & Comparative Studies

Validation

Structural analysis of 3-Hydroxypyridine-2,6-dicarboxylic acid coordination polymers

An In-Depth Guide to the Structural Analysis of 3-Hydroxypyridine-2,6-dicarboxylic Acid Coordination Polymers: A Comparative Approach Introduction: The Untapped Potential of a Multifunctional Ligand In the vast field of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Analysis of 3-Hydroxypyridine-2,6-dicarboxylic Acid Coordination Polymers: A Comparative Approach

Introduction: The Untapped Potential of a Multifunctional Ligand

In the vast field of crystal engineering and metal-organic frameworks (MOFs), the rational design of coordination polymers hinges on the judicious selection of organic linkers. 3-Hydroxypyridine-2,6-dicarboxylic acid (coined here as 3-OH-H₂pdc) emerges as a ligand of significant interest. Its rigid pyridine backbone, coupled with two carboxylate groups and a hydroxyl substituent, presents a rich tapestry of potential coordination sites. These functional groups offer multiple binding possibilities for creating novel one-, two-, and three-dimensional (1D, 2D, 3D) coordination polymers with unique structural topologies and functional properties, such as luminescence, catalysis, and gas storage.[1]

While direct research on 3-OH-H₂pdc coordination polymers is nascent, a wealth of knowledge can be gleaned from its close structural analogs: pyridine-2,6-dicarboxylic acid (H₂pdc or dipicolinic acid) and 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM or chelidamic acid).[2][3][4] This guide will provide a comprehensive structural analysis by drawing objective, data-supported comparisons with these well-studied alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a predictive framework for researchers, scientists, and drug development professionals venturing into this promising area.

Ligand Analysis: Predicting Coordination Behavior

The versatility of 3-OH-H₂pdc as a ligand stems from its multiple coordinating functional groups and its response to the chemical environment, particularly pH.

The Influence of pH on Deprotonation and Binding

The pH of the reaction medium is a critical parameter that governs the deprotonation state of the carboxylic acid and hydroxyl groups.[5] This, in turn, dictates the ligand's overall charge and its availability of donor atoms for metal coordination. At low pH, the ligand remains largely protonated. As the pH increases, the carboxylic acid groups deprotonate first, followed by the hydroxyl group at higher pH, creating a range of anionic species (H₂L⁻, HL²⁻, L³⁻). This controlled deprotonation allows for fine-tuning the connectivity of the resulting network; a higher degree of deprotonation can lead to higher-dimensional structures due to the increased number of available coordinating atoms.[5]

Potential Coordination Modes

Based on the extensive studies of its analogs, 3-OH-H₂pdc is expected to exhibit a variety of coordination modes. The pyridine nitrogen and the two adjacent carboxylate groups can act in concert to form a stable O,N,O-tridentate chelating ring, a motif commonly observed in H₂pdc complexes.[3] The carboxylate groups can also act as monodentate linkers or bridge multiple metal centers, facilitating the extension of the structure into higher dimensions. Furthermore, the hydroxyl group at the 3-position can participate in coordination or, more likely, direct the supramolecular assembly through hydrogen bonding, influencing the packing of the polymeric chains or layers.

G Potential Coordination Modes of 3-OH-H₂pdc cluster_ligand 3-OH-H₂pdc Ligand cluster_modes Coordination Modes cluster_structures Resulting Dimensionality L Ligand (3-OH-H₂pdc) M1 Tridentate Chelation (O,N,O) L->M1 interacts with metal ions M2 Monodentate Carboxylate L->M2 interacts with metal ions M3 Bridging Carboxylate (μ₂-mode) L->M3 interacts with metal ions M4 Hydroxyl Group (Coordination or H-Bonding) L->M4 interacts with metal ions D0 Discrete Molecules (0D) M1->D0 leads to D1 Chains (1D) M1->D1 leads to M2->D1 extends to D2 Layers (2D) M3->D2 builds D3 Frameworks (3D) M3->D3 builds M4->D2 stabilizes via H-bonding M4->D3 stabilizes via H-bonding

Caption: Predicted coordination pathways for the 3-OH-H₂pdc ligand.

A Comparative Guide to Structural Architectures

The final architecture of a coordination polymer is a delicate interplay between the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. By comparing the structures derived from H₂pdc and H₃CAM, we can predict the structural outcomes for 3-OH-H₂pdc.

The hydroxyl group is a key differentiator. In H₃CAM, the 4-OH group can directly coordinate to metal ions or act as a hydrogen bond donor/acceptor, significantly influencing the final structure.[2][6] For instance, the self-assembly of Zn(II) with H₃CAM yields a 2D (4,4) net, whereas the analogous reaction with H₂pdc produces a 1D zigzag chain.[6][7] This dramatic structural change is attributed to the stereochemical and supramolecular effects of the hydroxyl group.[2] For 3-OH-H₂pdc, the hydroxyl group at the 3-position is sterically closer to a carboxylate group, which may favor intramolecular hydrogen bonding or lead to unique bridging modes not observed in the other isomers.

Lanthanide ions, with their high coordination numbers and flexible coordination geometries, produce particularly diverse structures. With H₂pdc, lanthanide ions form a range of 1D, 2D, and 3D frameworks, often influenced by the synthetic method (e.g., conventional vs. microwave heating) and the specific lanthanide ion, a phenomenon known as lanthanide contraction.[8][9] The introduction of a hydroxyl group, as in H₃CAM, leads to different packing arrangements and network topologies, often resulting in 2D or 3D frameworks with tetranuclear metal ring units.[10][11]

Ligand Metal Ion Formula Fragment Dimensionality Key Structural Feature Reference
H₂pdcPr(III), Nd(III)[Ln(pdc)(Hpdc)(H₂O)₂]1DSupramolecular assembly of 1D chains[9]
H₂pdcLa(III), Ce(III)[Ln₂(bpdc)₂(H₂O)₆(NO₃)]2DHoneycomb network[1]
H₂pdcGd(III)[Gd₂(PDA)₃(H₂O)₃]3DMicroporous coordination polymer[6]
H₃CAMZn(II)[Zn(HCAM)]2D(4,4) net[2][6]
H₃CAMNd(III)[Nd₂(HCAM)₃(H₂O)₄]2DHighly ordered 2D (4,4) grid[2][7]
H₃CAMLa(III), Ce(III)[Ln(CAM)(H₂O)₃]3DFramework with tetranuclear metallic rings[10][11]
H₃CAMCd(II)[Cd₂(HCAM)₂(H₂O)₄]1DChain structure different from H₂pdc analog[12]

Table 1. Comparative structural data for coordination polymers derived from pyridine-2,6-dicarboxylic acid (H₂pdc) and 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM).

Experimental Protocols: From Synthesis to Structure

The synthesis and characterization of these coordination polymers require precise control over experimental conditions and the application of sophisticated analytical techniques.

Hydrothermal Synthesis Workflow

Hydrothermal synthesis is the most common and effective method for growing high-quality single crystals of coordination polymers. The high temperature and pressure facilitate the dissolution of reactants and promote crystallization.

G Hydrothermal Synthesis Workflow A Reactant Preparation B pH Adjustment (e.g., with NaOH) A->B Ligand & Metal Salt in Solvent C Sealing in Teflon-lined Autoclave B->C D Heating (e.g., 160-180 °C, 3 days) C->D Place in oven E Slow Cooling (e.g., 10 °C/hour) D->E F Crystal Isolation (Filtration) E->F G Washing & Drying F->G H Characterization G->H

Sources

Comparative

A Senior Application Scientist's Guide to Coordination Chemistry: Unraveling the Versatility of Hydroxypyridine-Based Ligands

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal and materials chemistry, the design of effective metal-coordinating ligands is paramount. Among the vast arsenal of chel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal and materials chemistry, the design of effective metal-coordinating ligands is paramount. Among the vast arsenal of chelating agents, hydroxypyridine-based ligands, particularly hydroxypyridinones (HOPOs), have emerged as a "privileged" scaffold.[1] Their remarkable versatility in coordinating a wide array of metal ions, coupled with their tunable electronic and steric properties, has positioned them at the forefront of applications ranging from iron chelation therapy to the development of radiopharmaceuticals.[2][3]

This guide provides an in-depth comparison of the coordination modes exhibited by hydroxypyridine-based ligands. Moving beyond a simple cataloging of structures, we will delve into the fundamental principles governing their coordination behavior, supported by experimental data and detailed protocols to empower researchers in their own investigations.

The Foundation: Tautomerism in Hydroxypyridines

A key feature of hydroxypyridines that dictates their coordination chemistry is the existence of tautomeric equilibria between the hydroxypyridine and pyridone forms.[4][5] This equilibrium is sensitive to the solvent environment, with the pyridone form being predominant in polar solvents and in the solid state.[5] This seemingly subtle transformation has profound implications for the ligand's coordination behavior, influencing which donor atoms are available to bind to a metal center.

A Comparative Analysis of Coordination Modes

Hydroxypyridine-based ligands demonstrate a rich and varied coordination chemistry, with the ability to adopt several distinct binding modes. The preference for a particular mode is a delicate interplay of factors including the ligand's isomeric form, the nature of the metal ion, pH, and the solvent system.

Bidentate O,O'-Chelation: The Workhorse of Hydroxypyridinone Coordination

The most prevalent coordination mode for deprotonated hydroxypyridinones is as bidentate O,O'-chelators, forming a stable five-membered ring with the metal ion.[6][7] This mode is characteristic of the three main isomers: 1-hydroxy-2(1H)-pyridinone (1,2-HOPO), 3-hydroxy-2(1H)-pyridinone (3,2-HOPO), and 3-hydroxy-4(1H)-pyridinone (3,4-HOPO).[8][9]

The exceptional stability of these complexes, particularly with hard metal ions like Fe(III), Ga(III), and Al(III), is a cornerstone of their utility in chelation therapy and as sequestering agents.[1][7]

Key Characteristics:

  • High Stability: The chelate effect, arising from the formation of a five-membered ring, significantly enhances the thermodynamic stability of the resulting metal complexes.

  • Versatility: This coordination mode is observed for a wide range of metal ions.

  • pH-Dependence: The formation of the chelate is contingent on the deprotonation of the hydroxyl group, making the coordination process highly pH-sensitive.

Illustrative Example: Tris(3-hydroxy-4-pyridinonato)iron(III) Complex

A classic example is the formation of a stable octahedral complex between three bidentate 3-hydroxy-4-pyridinone (3,4-HOPO) ligands and an Fe(III) ion.[10]

Caption: Bidentate O,O'-chelation of Fe(III) by three 3,4-HOPO ligands.

Monodentate Coordination: A Tale of Two Tautomers

Hydroxypyridine ligands can also coordinate to a metal center in a monodentate fashion, utilizing either the nitrogen of the pyridine ring or one of the oxygen atoms. The preferred donor atom is intrinsically linked to the tautomeric form of the ligand.

  • N-Coordination (Hydroxypyridine Tautomer): In its neutral hydroxypyridine form, the ligand can act as a monodentate N-donor, similar to pyridine itself.[11] This mode is less common for simple hydroxypyridines in the presence of deprotonating conditions but can be observed in specific contexts, such as in the absence of a base or with metals that have a higher affinity for nitrogen.

  • O-Coordination (Pyridone Tautomer): The pyridone tautomer can coordinate through its exocyclic oxygen atom. This is often observed in conjunction with other coordination modes or in bridging structures.

Illustrative Example: Monodentate N-Coordination

Caption: Monodentate N-coordination of a hydroxypyridine ligand.

Bridging Coordination: Building Higher-Order Structures

Hydroxypyridine-based ligands can act as bridging ligands, linking two or more metal centers to form polynuclear complexes or coordination polymers.[5] This bridging functionality can arise from the simultaneous coordination of the ring nitrogen and the exocyclic oxygen to different metal ions, or through the involvement of both oxygen atoms of the deprotonated hydroxypyridinone in binding to separate metal centers.

Key Implications:

  • Formation of Polynuclear Complexes: Bridging coordination is fundamental to the construction of dimeric, trimeric, and larger metal clusters.

  • Development of Coordination Polymers: The directional nature of the pyridine ring and the potential for multiple coordination sites make these ligands excellent building blocks for metal-organic frameworks (MOFs) and coordination polymers.

Illustrative Example: A Bridging Hydroxypyridinone Ligand

Caption: Bridging coordination of a hydroxypyridinone ligand.

Factors Influencing Coordination Mode: A Deeper Dive

The preference for a specific coordination mode is not arbitrary but is governed by a set of interconnected factors. Understanding these allows for the rational design of ligands with desired coordination properties.

The Decisive Role of pH

The pH of the reaction medium is arguably the most critical factor influencing the coordination mode of hydroxypyridine-based ligands. The deprotonation of the hydroxyl group is a prerequisite for the highly stable bidentate O,O'-chelation.

  • Acidic Conditions (low pH): At low pH, the hydroxyl group remains protonated, favoring the hydroxypyridine tautomer. Under these conditions, monodentate N-coordination is more likely, or the ligand may not coordinate at all.

  • Neutral to Basic Conditions (higher pH): As the pH increases and surpasses the pKa of the hydroxyl group, deprotonation occurs, making the exocyclic oxygen a potent donor. This strongly favors the formation of the bidentate O,O'-chelate. The pKa values for the different HOPO isomers are crucial in this regard, with 3,4-HOPO generally exhibiting a higher pKa for the hydroxyl group compared to 1,2-HOPO and 3,2-HOPO, influencing the pH range for optimal chelation.[8][12]

The Nature of the Metal Ion

The intrinsic properties of the metal ion, such as its charge, size, and electronic configuration (hardness/softness), play a significant role in determining the coordination geometry and the stability of the resulting complex.

  • Hard Metal Ions: Hard metal ions, such as Fe(III), Al(III), Ga(III), and lanthanides, have a strong preference for hard donor atoms like oxygen. This makes them ideally suited for the bidentate O,O'-chelation offered by deprotonated hydroxypyridinones.[7]

  • Softer Metal Ions: Softer metal ions may exhibit a greater affinity for the nitrogen donor of the pyridine ring, potentially favoring monodentate N-coordination or mixed N,O-coordination modes.

Steric and Electronic Effects of Substituents

The introduction of substituents on the pyridine ring can profoundly influence the ligand's coordination behavior through both steric and electronic effects.

  • Steric Hindrance: Bulky substituents near the coordinating atoms can disfavor certain coordination modes. For instance, a large group adjacent to the nitrogen atom might hinder monodentate N-coordination.

  • Electronic Effects: Electron-donating or electron-withdrawing groups can alter the pKa of the hydroxyl group and the electron density on the donor atoms, thereby modulating the stability of the metal complexes.

Comparative Data on Coordination Properties

To provide a quantitative comparison, the following table summarizes key parameters for different hydroxypyridine-based ligands and their complexes.

Ligand IsomerTypical Coordination ModepKa (hydroxyl group)Metal Ion ExampleStability Constant (log β)pMReference(s)
1,2-HOPO Bidentate O,O'~5-6Fe(III)~30-35~25-30[8][13]
3,2-HOPO Bidentate O,O'~8-9Fe(III)~35-40~28-33[8][13]
3,4-HOPO Bidentate O,O'~9-10Fe(III)~36-42~30-35[6][8][13]
Substituted 2-Hydroxypyridine Monodentate N-donorN/ARu(II)--

Note: Stability constants and pM values are highly dependent on the specific metal ion, ligand structure, and experimental conditions. The values presented are indicative ranges.

Experimental Protocols for the Researcher

To facilitate the practical application of this knowledge, we provide generalized, step-by-step protocols for the synthesis and characterization of hydroxypyridine-based ligands and their metal complexes.

Protocol 1: Synthesis of a Generic 3-Hydroxy-4-pyridinone Ligand

This protocol outlines a common synthetic route starting from a commercially available pyrone derivative.

Start Start with Kojic Acid or Maltol Protect Protect Hydroxyl Group (e.g., Benzylation) Start->Protect Protection React React with Ammonia or Primary Amine Protect->React Ring Transformation Deprotect Deprotection (e.g., Hydrogenolysis) React->Deprotect Removal of Protecting Group Purify Purification (Recrystallization or Chromatography) Deprotect->Purify Isolation

Caption: General workflow for the synthesis of a 3-hydroxy-4-pyridinone ligand.

Methodology:

  • Protection of the Hydroxyl Group: The hydroxyl group of the starting pyrone (e.g., kojic acid or maltol) is protected, often as a benzyl ether, to prevent side reactions in the subsequent step.[6]

  • Ring Transformation: The protected pyrone is reacted with ammonia or a primary amine. This typically involves a Michael addition followed by ring opening and subsequent ring closure to form the pyridinone ring.[6]

  • Deprotection: The protecting group is removed to yield the free hydroxypyridinone. For a benzyl group, this is commonly achieved by catalytic hydrogenolysis.[6]

  • Purification: The final ligand is purified by recrystallization or column chromatography to obtain a high-purity product.

Protocol 2: Synthesis of a Metal-Hydroxypyridinone Complex

This protocol describes a general method for the synthesis of a metal complex with a hydroxypyridinone ligand.

Methodology:

  • Ligand Dissolution: Dissolve the hydroxypyridinone ligand in a suitable solvent (e.g., water, ethanol, or a mixture).

  • pH Adjustment: Adjust the pH of the ligand solution to a value above the pKa of the hydroxyl group to ensure deprotonation. A non-coordinating base such as NaOH or KOH is typically used.[6]

  • Metal Salt Addition: Add a solution of the desired metal salt (e.g., FeCl₃, Ga(NO₃)₃) dropwise to the ligand solution with stirring. The stoichiometry will depend on the desired metal-to-ligand ratio (e.g., 1:3 for an octahedral complex).

  • Complex Formation: Stir the reaction mixture at room temperature or with gentle heating to facilitate complex formation. The formation of the complex is often indicated by a color change.

  • Isolation and Purification: The metal complex can be isolated by precipitation, solvent evaporation, or crystallization. The solid product is then washed with appropriate solvents and dried.

Protocol 3: Characterization of Coordination Mode by Spectroscopic Techniques

A combination of spectroscopic techniques is essential to elucidate the coordination mode of the ligand in the metal complex.

Complex Synthesized Metal Complex FTIR FTIR Spectroscopy (Observe C=O and M-O stretches) Complex->FTIR UVVis UV-Vis Spectroscopy (Monitor changes in electronic transitions) Complex->UVVis NMR NMR Spectroscopy (For diamagnetic complexes, observe chemical shift changes) Complex->NMR Xray X-ray Crystallography (Definitive structural determination) Complex->Xray Data Elucidated Coordination Mode FTIR->Data UVVis->Data NMR->Data Xray->Data

Caption: Experimental workflow for the characterization of coordination modes.

Methodology:

  • FTIR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=O stretching frequency and the appearance of new bands corresponding to M-O vibrations can confirm the involvement of the carbonyl and hydroxyl oxygens in coordination.[14]

  • UV-Vis Spectroscopy: Monitor the changes in the electronic absorption spectrum upon complexation. The formation of a metal-ligand charge-transfer band is often observed, and the shifts in the ligand-centered transitions can provide evidence of coordination.[15]

  • NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information. Changes in the chemical shifts of the protons and carbons near the coordination site upon complexation can help to identify the donor atoms.[13][16]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the metal complex, including bond lengths, bond angles, and the precise coordination mode of the ligand.[10][17]

Protocol 4: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a robust method for determining the protonation constants of the ligand and the stability constants of its metal complexes in solution.[18]

Methodology:

  • System Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Ligand Protonation Constants: Titrate a solution of the ligand with a standardized strong base (e.g., NaOH) in a constant ionic strength medium. Record the pH after each addition of the titrant.

  • Metal-Ligand Stability Constants: Prepare solutions containing the ligand and the metal ion at various molar ratios. Titrate these solutions with a standardized strong base.

  • Data Analysis: Use specialized software (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation and stability constants.[6]

Conclusion

The coordination chemistry of hydroxypyridine-based ligands is a rich and multifaceted field, with the interplay of tautomerism, pH, and metal ion properties dictating the preferred coordination mode. The bidentate O,O'-chelation of the deprotonated hydroxypyridinone form is the most prominent and is responsible for the exceptional stability of many of its metal complexes, which is crucial for their biological and medicinal applications. However, the ability to engage in monodentate and bridging coordination modes opens up possibilities for the design of novel supramolecular structures and functional materials.

By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can effectively harness the versatile coordination chemistry of hydroxypyridine-based ligands to develop new therapeutic agents, diagnostic tools, and advanced materials.

References

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Sources

Validation

Assessing the purity of synthesized 3-Hydroxypyridine-2,6-dicarboxylic acid via NMR

Assessing the Purity of Synthesized 3-Hydroxypyridine-2,6-dicarboxylic Acid: A Comparative Guide to qNMR vs. Traditional Chromatography 3-Hydroxypyridine-2,6-dicarboxylic acid (commonly known as chelidamic acid) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Purity of Synthesized 3-Hydroxypyridine-2,6-dicarboxylic Acid: A Comparative Guide to qNMR vs. Traditional Chromatography

3-Hydroxypyridine-2,6-dicarboxylic acid (commonly known as chelidamic acid) is a highly versatile bifunctional chelating agent. It is extensively utilized as a structural backbone in the design of precision-guided theranostic radiopharmaceuticals[1] and as a robust anolyte in aqueous organic redox flow batteries[2]. However, accurately assessing the purity of synthesized chelidamic acid presents a unique set of analytical challenges that often confound standard quality control workflows.

As a Senior Application Scientist, I frequently observe laboratories defaulting to High-Performance Liquid Chromatography (HPLC) for purity assessments. For chelidamic acid, this is often a critical misstep. This guide objectively compares analytical modalities and provides a field-proven, self-validating Quantitative Nuclear Magnetic Resonance (qNMR) protocol to achieve absolute purity quantification.

The Analytical Challenge: Causality Behind Method Selection

Chromatographic analysis of chelidamic acid is inherently flawed due to two fundamental chemical behaviors:

  • Tautomerism: Chelidamic acid exists in a dynamic equilibrium between its pyridinol (4-hydroxy) and pyridone (4-oxo) tautomeric forms[2]. In standard acidic or neutral HPLC mobile phases, this equilibrium causes severe peak broadening and splitting, artificially inflating the apparent impurity profile.

  • Metal Chelation: The compound's defining feature—its exceptional affinity for transition metals—becomes a liability in chromatography. Chelidamic acid aggressively chelates with trace metals in stainless steel HPLC columns and frits, resulting in irreversible adsorption, severe peak tailing, and poor mass recovery[3].

Because of these inherent chromatographic liabilities, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the primary ratio method for high-precision purity assessment[4].

Comparative Modality Matrix

To understand why qNMR is the superior choice, we must evaluate the performance of each analytical technique against the specific physicochemical properties of chelidamic acid.

Table 1: Comparison of Analytical Modalities for Chelidamic Acid Purity

Analytical ModalityMechanism of QuantificationChelidamic Acid PerformanceKey Limitations
HPLC-UV UV absorbance relative to a reference standard.Poor: Severe peak tailing and irreversible column adsorption.Requires an identical, ultra-pure reference standard. Fails to resolve tautomers cleanly.
LC-MS Mass-to-charge ratio ionization.Moderate: Excellent for identity confirmation, poor for absolute purity.Ionization suppression; varying response factors between the analyte and impurities.
qNMR Direct proportionality of proton resonance integrals[5].Excellent: Bypasses chelation issues; tautomerism is controlled via pH.Requires a high-field NMR (≥400 MHz) and strict adherence to relaxation delay parameters.

The Self-Validating qNMR Protocol

qNMR operates on the fundamental principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the molar concentration of the nuclei producing that signal[5]. By co-dissolving the analyte with a high-purity internal standard (calibrant), we can calculate absolute purity without needing a reference standard of the analyte itself[6].

Experimental Causality & Design

To bypass the tautomeric broadening seen in chromatography, our NMR protocol utilizes Deuterium Oxide (D_2O) basified with Sodium Deuteroxide (NaOD). The highly alkaline environment (pD > 10) deprotonates the hydroxyl and carboxylic acid groups, locking the molecule into a single, highly symmetric enolate state[2]. This yields a pristine, sharp singlet for the two equivalent aromatic protons at the C3 and C5 positions.

We select Maleic acid as the internal standard. Its symmetric alkene protons produce a distinct singlet (~6.3 ppm) that provides baseline resolution from the chelidamic acid signal (~7.5 ppm), ensuring integration accuracy.

Step-by-Step Methodology

Step 1: Gravimetric Preparation Causality: qNMR is a gravimetric technique; weighing errors directly translate to purity errors.

  • Use a 5-figure microbalance (0.01 mg precision) located on a vibration-damped table.

  • Accurately weigh ~15.00 mg of synthesized chelidamic acid into a clean, static-free vial.

  • Accurately weigh ~10.00 mg of certified reference standard Maleic acid (TraceCERT® or equivalent, known purity ≥99.9%) into the same vial.

Step 2: Solvation & pH Control

  • Add 0.8 mL of D_2O containing 0.1 M NaOD to the vial.

  • Vortex gently until complete dissolution is achieved. The NaOD ensures the chelidamic acid is fully deprotonated, collapsing the tautomers into a single observable species[2].

  • Transfer 0.6 mL of the homogenized solution into a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters Causality: Protons in different chemical environments relax back to equilibrium at different rates (longitudinal relaxation time, T1). If the delay between pulses (D1) is too short, protons won't fully relax, skewing the integral ratios.

  • Pulse Angle: Set to a precise 90° excitation pulse to maximize the signal-to-noise ratio.

  • Relaxation Delay (D1): Set D1 > 5 × T1 of the slowest relaxing proton in the mixture (typically ≥ 30 seconds for aromatic/alkene protons). This ensures >99% longitudinal relaxation[6].

  • Scans (NS): Acquire a minimum of 64 scans to ensure a high signal-to-noise ratio (>250:1 for the peaks of interest).

Step 4: Data Processing

  • Apply a zero-filling factor (e.g., 256K) and a mild exponential line broadening (LB = 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation[6].

  • Perform manual, zero-order phase correction to ensure peak symmetry.

  • Apply a 5th-order polynomial baseline correction to ensure the integral regions sit perfectly flat.

  • Integrate the Maleic acid singlet (~6.3 ppm) and the Chelidamic acid singlet (~7.5 ppm).

Quantitative Data Presentation

The absolute purity of the synthesized chelidamic acid is calculated using the following primary ratio equation:

Panalyte​=(Istd​Ianalyte​​)×(Nanalyte​Nstd​​)×(Mstd​Manalyte​​)×(manalyte​mstd​​)×Pstd​

Table 2: Representative qNMR Data & Purity Calculation

ParameterSymbolChelidamic Acid (Analyte)Maleic Acid (Standard)
Mass Weighed (mg) m 15.2410.12
Molar Mass ( g/mol ) M 183.12116.07
Number of Protons N 2 (C3, C5 aromatic)2 (Alkene)
Integrated Area I 1.000 (Normalized)1.054
Standard Purity (%) Pstd​ -99.95%
Calculated Purity Panalyte​ 98.42% -

Experimental Workflow Visualization

QNMR_Workflow Weighing 1. Gravimetric Preparation Weigh Analyte & Calibrant Solvation 2. Solvation & pH Control Dissolve in D2O + NaOD Weighing->Solvation Precision to 0.01 mg Acquisition 3. NMR Acquisition 90° Pulse, D1 > 5×T1 Solvation->Acquisition Lock Tautomeric State Processing 4. Data Processing Zero-Filling & Phasing Acquisition->Processing High S/N FID Quantification 5. Absolute Quantification Integral Ratio Calculation Processing->Quantification Baseline Resolved Peaks

Caption: Workflow for absolute purity determination of 3-Hydroxypyridine-2,6-dicarboxylic acid via qNMR.

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